a-Tosyl-(4-fluorobenzyl) isocyanide
Description
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Properties
IUPAC Name |
1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQPEDHCCJBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445502 | |
| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165806-95-1 | |
| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to a-Tosyl-(4-fluorobenzyl) isocyanide (CAS: 165806-95-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a-Tosyl-(4-fluorobenzyl) isocyanide, a versatile building block in modern organic and medicinal chemistry. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role in the construction of complex heterocyclic scaffolds for drug discovery.
Core Compound Properties
This compound is an organic compound featuring a tosyl group, a 4-fluorobenzyl moiety, and a reactive isocyanide functional group.[1] Its unique trifunctional nature makes it a valuable reagent, particularly in multicomponent reactions (MCRs).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 165806-95-1 | [2][3] |
| Molecular Formula | C₁₅H₁₂FNO₂S | [3] |
| Molecular Weight | 289.33 g/mol | [3] |
| IUPAC Name | 1-[(4-fluorophenyl)(isocyano)methyl]sulfonyl-4-methylbenzene | [2] |
| Synonyms | alpha-(p-Toluenesulfonyl)-4-fluorobenzylisonitrile | [2] |
| Physical Form | Solid (predicted) | - |
| Boiling Point | 164.5°C at 760 mmHg (Predicted) | - |
| Density | 1.46 g/cm³ (Predicted) | - |
| Solubility | Lower solubility in polar solvents like acetonitrile | - |
| IR Spectroscopy | C≡N stretch expected at ~2100–2150 cm⁻¹ | - |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-fluorobenzylamine. The general workflow involves the formation of a formamide intermediate, followed by dehydration to yield the isocyanide.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for analogous tosyl-substituted isocyanides.
Step 1: Synthesis of N-(α-Tosyl-4-fluorobenzyl)formamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluorobenzaldehyde (1.0 equiv.) and formamide (2.5 equiv.) in a mixture of acetonitrile and toluene.
-
Addition of Reagents: Add chlorotrimethylsilane (1.1 equiv.) to the solution. Heat the mixture to 50°C for 4-5 hours.
-
Sulfinic Acid Addition: Add p-toluenesulfinic acid (1.5 equiv.) to the reaction mixture and continue heating for an additional 4-5 hours.
-
Workup: Cool the solution to room temperature and add tert-butyl methyl ether (TBME). Add water to the mixture and cool to 0°C for 1 hour to precipitate the product.
-
Purification: Collect the white solid by filtration, wash with cold TBME, and dry under vacuum to yield N-(α-Tosyl-4-fluorobenzyl)formamide.
Step 2: Dehydration to this compound
-
Reaction Setup: In a three-necked round-bottom flask fitted with an overhead stirrer and under a nitrogen atmosphere, suspend N-(α-Tosyl-4-fluorobenzyl)formamide (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃, 2.0 equiv.) and stir for 5 minutes at 25°C.
-
Base Addition: Cool the solution to 0°C and slowly add triethylamine (6.0 equiv.) dropwise over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction Completion: Warm the reaction to room temperature and stir for 30-45 minutes.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.
Applications in Multicomponent Reactions
This compound is a cornerstone reagent for the synthesis of complex nitrogen-containing heterocycles through multicomponent reactions such as the Ugi and van Leusen reactions.[1] These reactions are highly valued in medicinal chemistry for their ability to rapidly generate diverse libraries of drug-like molecules.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. This reaction is a powerful tool for creating peptidomimetics and other complex acyclic and cyclic structures.
Caption: General scheme of the Ugi four-component reaction.
Experimental Protocol: Ugi-4CR for α-Acylamino Amide Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv.), amine (1.0 equiv.), and carboxylic acid (1.0 equiv.) in methanol.
-
Isocyanide Addition: Add this compound (1.0 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired α-acylamino amide.
The van Leusen Imidazole Synthesis
The van Leusen reaction utilizes a tosyl-substituted isocyanide to synthesize various heterocycles. A key application is the three-component reaction between an aldehyde, a primary amine, and the isocyanide to form 1,4,5-trisubstituted imidazoles.
Caption: Van Leusen three-component synthesis of imidazoles.
Experimental Protocol: van Leusen Synthesis of a 1,4,5-Trisubstituted Imidazole
-
Imine Formation: In a flask containing tetrahydrofuran (THF), mix the aldehyde (1.0 equiv.) and the primary amine (1.0 equiv.) and stir at room temperature for 4 hours to form the imine in situ.
-
Isocyanide Addition: Add this compound (1.0 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction for another 16 hours at room temperature.
-
Workup: Add water to the reaction mixture and extract with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the 1,4,5-trisubstituted imidazole.
Application in Drug Discovery: Targeting the p38 MAPK Signaling Pathway
The heterocyclic scaffolds synthesized using this compound are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress and inflammation and is a key target in the development of treatments for inflammatory diseases and some cancers.
A common strategy in medicinal chemistry is to use multicomponent reactions to build libraries of compounds that can be screened for inhibitory activity against targets like p38 MAPK. The workflow involves the synthesis of a potential inhibitor, followed by in vitro and in vivo testing to determine its efficacy.
The diagram below illustrates the inhibition of the p38 MAPK signaling pathway by a generic kinase inhibitor synthesized using an isocyanide-based multicomponent reaction.
Caption: Inhibition of the p38 MAPK pathway by a synthesized inhibitor.
This pathway highlights how this compound serves as a critical starting material for the generation of molecules designed to modulate key biological processes, underscoring its importance in modern drug development.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of α-Tosyl-(4-fluorobenzyl) isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Tosyl-(4-fluorobenzyl) isocyanide is a versatile building block in organic synthesis, particularly valued in multicomponent reactions for the construction of complex heterocyclic scaffolds.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of α-Tosyl-(4-fluorobenzyl) isocyanide, drawing upon data from analogous compounds and established computational methodologies. While a specific crystal structure for this molecule is not publicly available, this guide outlines the expected structural parameters and details the experimental and computational workflows necessary for their determination.
Molecular Structure
The molecular structure of α-Tosyl-(4-fluorobenzyl) isocyanide (C₁₅H₁₂FNO₂S) comprises a central chiral carbon atom bonded to four distinct substituents: a p-toluenesulfonyl (tosyl) group, a 4-fluorobenzyl group, an isocyanide functional group, and a hydrogen atom.[1]
Table 1: Key Molecular and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂FNO₂S | PubChem |
| Molecular Weight | 289.3 g/mol | PubChem |
| IUPAC Name | 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | PubChem |
| CAS Number | 165806-95-1 | PubChem |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR (CDCl₃) | Aromatic protons of the tosyl group (~7.2-7.8 ppm), aromatic protons of the 4-fluorobenzyl group, a singlet for the methyl group of the tosyl moiety (~2.4 ppm), and a signal for the chiral proton. |
| ¹³C NMR (CDCl₃) | Signals for the aromatic carbons, the methyl carbon of the tosyl group, the benzylic carbon, and a characteristic signal for the isocyanide carbon. |
| IR Spectroscopy | A strong, sharp absorption band for the isocyanide (N≡C) stretching vibration in the range of 2110-2165 cm⁻¹. Strong absorptions for the S=O stretching vibrations of the tosyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight and characteristic fragmentation patterns. |
Conformational Analysis
The conformational flexibility of α-Tosyl-(4-fluorobenzyl) isocyanide is primarily governed by the rotation around the single bonds connecting the chiral center to the tosyl and 4-fluorobenzyl groups. The relative orientation of these bulky substituents dictates the overall shape of the molecule and its steric accessibility, which is critical for its reactivity.
Due to the absence of experimental crystallographic data, computational modeling serves as a powerful tool to explore the potential low-energy conformations. Methods such as Density Functional Theory (DFT) are well-suited for this purpose. The conformational search would likely reveal several stable rotamers, with the relative populations determined by their respective energies.
Table 3: Predicted Dihedral Angles for a Low-Energy Conformer
| Dihedral Angle | Predicted Value (degrees) |
| C(tosyl-ipso)-S-C(chiral)-C(benzyl-ipso) | Value dependent on the specific low-energy conformer |
| S-C(chiral)-C(benzyl-ipso)-C(benzyl-ortho) | Value dependent on the specific low-energy conformer |
| H-C(chiral)-N-C(isocyanide) | Value dependent on the specific low-energy conformer |
Experimental Protocols
Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide
The synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide can be achieved through a multi-step process, analogous to the preparation of similar α-tosylbenzyl isocyanides. A general and efficient method involves the dehydration of the corresponding N-(α-tosyl-4-fluorobenzyl)formamide.
Protocol:
-
Synthesis of N-(α-Tosyl-4-fluorobenzyl)formamide:
-
React 4-fluorobenzaldehyde with formamide and p-toluenesulfinic acid in a suitable solvent system (e.g., acetonitrile/toluene).
-
The reaction is typically heated to facilitate the formation of the formamide intermediate.
-
The product can be isolated by precipitation and filtration.
-
-
Dehydration to the Isocyanide:
-
Suspend the N-(α-tosyl-4-fluorobenzyl)formamide in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the mixture in an ice bath.
-
Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), followed by the slow addition of a base, like triethylamine, while maintaining a low temperature.
-
After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.
-
Spectroscopic Characterization
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the molecular structure.
3.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic stretching frequency of the isocyanide group (2110-2165 cm⁻¹) and the sulfonyl group.
Crystallization for X-ray Crystallography
Obtaining single crystals suitable for X-ray diffraction is essential for the definitive determination of the molecular structure in the solid state.
Protocol: Slow Evaporation
-
Dissolve the purified α-Tosyl-(4-fluorobenzyl) isocyanide in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor for the formation of well-defined single crystals.
Workflow for Structure and Conformation Determination
The following diagram illustrates the logical workflow for the comprehensive determination of the molecular structure and conformation of α-Tosyl-(4-fluorobenzyl) isocyanide.
Caption: Logical workflow for the synthesis, structural elucidation, and conformational analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the molecular structure and conformational properties of α-Tosyl-(4-fluorobenzyl) isocyanide. While awaiting definitive experimental crystallographic data, the information presented herein, based on analogous structures and computational chemistry principles, offers valuable insights for researchers in organic synthesis and medicinal chemistry. The detailed experimental protocols provide a clear path for the synthesis, characterization, and in-depth structural analysis of this important chemical entity.
References
An In-depth Technical Guide to a-Tosyl-(4-fluorobenzyl) isocyanide
This technical guide provides a comprehensive overview of a-Tosyl-(4-fluorobenzyl) isocyanide, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical identity, properties, and synthesis.
Nomenclature and Identification
IUPAC Name: 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene[1]
Synonyms:
-
This compound[1]
-
alpha-(p-Toluenesulfonyl)-4-fluorobenzylisonitrile[1]
-
1-fluoro-4-(isocyano(tosyl)methyl)benzene[1]
-
1-[(4-fluorophenyl)-isocyano-methyl]sulfonyl-4-methyl-benzene[1]
-
Benzene, 1-fluoro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]-[1]
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of this compound. This data is crucial for its handling, application in reactions, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂FNO₂S | PubChem[1] |
| Molecular Weight | 289.3 g/mol | PubChem[1] |
| CAS Number | 165806-95-1 | PubChem[1] |
| Appearance | Not explicitly stated, though related compounds are solids. | |
| Solubility | Expected to have limited water solubility due to its aromatic nature, with better solubility in organic solvents. | Inferred from related compounds[2] |
Experimental Protocols
While specific experimental protocols for the application of this compound in complex syntheses are proprietary or published in specialized literature, a general synthetic route for a related compound, α-Tosyl-(2,4-difluorobenzyl)isocyanide, provides insight into its preparation. The synthesis typically involves the dehydration of the corresponding formamide precursor.
General Synthesis of α-Tosyl-benzyl isocyanides:
A common method for the synthesis of this class of compounds is the dehydration of N-formyl precursors. A representative two-step procedure for a similar compound is as follows:
-
Reaction Setup: The N-[(2,4-difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Dehydration: Phosphorus oxychloride (POCl₃) is added to the solution and stirred. Subsequently, a base, typically triethylamine, is added dropwise while cooling the reaction mixture in an ice bath. The reaction is then allowed to proceed at room temperature.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield the final isocyanide.[3]
Logical Relationship of Synthesis
The synthesis of this compound follows a logical progression from a formamide precursor to the final isocyanide product through a dehydration reaction. This workflow is a standard and efficient method for the preparation of isocyanides.
Caption: Synthetic workflow for α-Tosyl-benzyl isocyanides.
References
a-Tosyl-(4-fluorobenzyl) isocyanide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of a-Tosyl-(4-fluorobenzyl) isocyanide, a versatile reagent in organic synthesis. The information presented herein is intended to support research and development activities by providing key data on its characteristics, reactivity, and handling.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 165806-95-1 | [1][6] |
| Molecular Formula | C₁₅H₁₂FNO₂S | [1][6] |
| Molecular Weight | 289.3 g/mol | [6] |
| IUPAC Name | 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | [6] |
| Synonyms | alpha-(p-Toluenesulfonyl)-4-fluorobenzylisonitrile, 1-fluoro-4-(isocyano(tosyl)methyl)benzene | [6] |
| Appearance | Likely a solid (e.g., sandy or yellow solid, based on related compounds) | [7][8] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively published. However, based on its chemical structure and general principles of spectroscopy for isocyanides, the following characteristics can be expected:
| Technique | Expected Features |
| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isocyanide (-N≡C) stretching vibration is expected in the range of 2165–2110 cm⁻¹.[9][10] |
| ¹H NMR Spectroscopy | Expected signals would include aromatic protons from the tosyl and fluorobenzyl groups, a singlet for the methyl group on the tosyl moiety, and a singlet for the methine proton adjacent to the isocyanide and sulfonyl groups. |
| ¹³C NMR Spectroscopy | Signals corresponding to the carbons of the aromatic rings, the methyl group, the methine carbon, and the characteristic isocyanide carbon are anticipated. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak. Fragmentation patterns would likely involve the loss of the tosyl group, the fluorobenzyl group, and other characteristic cleavages. |
Chemical Properties and Reactivity
The chemistry of this compound is dominated by the highly reactive isocyanide functional group.[1] This group's electronic structure allows it to act as both a nucleophile and an electrophile, making it a versatile participant in a variety of organic transformations.[1][2]
Key Reactions:
-
Nucleophilic Substitution: The isocyanide group can be displaced by various nucleophiles, such as amines and alcohols, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.[1]
-
Addition Reactions: It readily undergoes addition reactions with electrophiles.
-
Cycloaddition Reactions: This compound is a valuable substrate in cycloaddition reactions, such as the van Leusen multicomponent reaction, to synthesize five-membered heterocyclic rings which are important structural motifs in pharmaceuticals.[1]
-
Hydrolysis: Isocyanides are sensitive to acidic conditions and can be hydrolyzed to the corresponding formamides.[9]
The reactivity of the isocyanide group makes this compound a key intermediate in the synthesis of diverse and complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.[2][8]
Caption: General reaction pathways for this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of α-tosyl isocyanides involves the dehydration of the corresponding N-(α-tosylbenzyl)formamide. The following is a generalized protocol adapted from procedures for similar compounds.[7][11]
Step 1: Synthesis of N-[α-Tosyl-(4-fluorobenzyl)]formamide
-
To a solution of 4-fluorobenzaldehyde and formamide in a suitable solvent (e.g., a mixture of acetonitrile and toluene), add chlorotrimethylsilane.
-
Heat the reaction mixture (e.g., to 50°C) for several hours.
-
Add p-toluenesulfinic acid to the reaction mixture and continue heating for an additional period.
-
After cooling, the product can be isolated by precipitation and filtration.
Step 2: Dehydration to this compound
-
Dissolve the N-[α-Tosyl-(4-fluorobenzyl)]formamide intermediate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).
-
Add phosphorus oxychloride (POCl₃) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add triethylamine (a base) to the reaction mixture, maintaining a low temperature.
-
Allow the reaction to proceed for a couple of hours at a slightly elevated temperature (e.g., 20-30°C).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Caption: A generalized two-step synthesis workflow for this compound.
Safety and Handling
Isocyanides are known for their strong, unpleasant odors and potential toxicity.[10] The GHS hazard statements for this compound indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its sensitivity to air and moisture, it should be handled under an inert atmosphere where possible.[2]
This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. This compound | 165806-95-1 | Benchchem [benchchem.com]
- 2. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]
- 3. 918892-30-5|a-Tosyl-(4-chlorobenzyl) isocyanide|BLD Pharm [bldpharm.com]
- 4. A-TOSYL-(4-CHLOROBENZYL) ISOCYANIDE | 918892-30-5 [amp.chemicalbook.com]
- 5. a-Tosyl-(4-bromobenzyl) isocyanide | 655254-61-8 [sigmaaldrich.com]
- 6. This compound | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α-Tosyl-(2,4-difluorobenzyl)isocyanide synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Isocyanide - Wikipedia [en.wikipedia.org]
- 10. scienceinfo.com [scienceinfo.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of a-Tosyl-(4-fluorobenzyl) isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of a-Tosyl-(4-fluorobenzyl) isocyanide (CAS No: 165806-95-1). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic data from structurally analogous compounds, particularly its chloro-substituted counterpart and other tosyl isocyanide derivatives. The data herein serves as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene[1]
-
Molecular Weight: 289.33 g/mol [2]
-
Structure:
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of closely related compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.7 | Doublet | 2H | Protons ortho to SO₂ on the tosyl group |
| ~7.5 - 7.4 | Multiplet | 2H | Protons ortho to the CH(NC)SO₂ group |
| ~7.3 - 7.2 | Doublet | 2H | Protons meta to SO₂ on the tosyl group |
| ~7.1 - 7.0 | Multiplet | 2H | Protons meta to the CH(NC)SO₂ group (ortho to F) |
| ~5.5 | Singlet | 1H | Methine proton (-CH (NC)SO₂-) |
| ~2.4 | Singlet | 3H | Methyl protons of the tosyl group (-CH₃) |
Note: The chemical shifts for the aromatic protons of the 4-fluorobenzyl group are expected to be influenced by the electron-withdrawing nature of the fluorine atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 160 (d, ¹JCF ≈ 250 Hz) | C-F of the fluorobenzyl group |
| ~160 - 155 | Isocyanide carbon (-N ≡C ) |
| ~145 | Quaternary carbon of the tosyl group (C-SO₂) |
| ~135 | Quaternary carbon of the tosyl group (C-CH₃) |
| ~131 (d) | Quaternary carbon of the fluorobenzyl group |
| ~130 | Aromatic CH of the tosyl group |
| ~129 (d) | Aromatic CH of the fluorobenzyl group |
| ~128 | Aromatic CH of the tosyl group |
| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic CH of the fluorobenzyl group |
| ~70 | Methine carbon (-CH (NC)SO₂-) |
| ~21.5 | Methyl carbon of the tosyl group (-CH ₃) |
Note: The isocyanide carbon typically appears in the 155-170 ppm range.[3] The carbons of the fluorobenzyl ring will exhibit splitting due to coupling with the fluorine atom.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Sample Preparation: KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2150 - 2110 | Strong, Sharp | Isocyanide (N≡C) stretch |
| ~1600 - 1580 | Medium | Aromatic C=C stretch |
| ~1500 - 1480 | Medium | Aromatic C=C stretch |
| ~1330 - 1300 | Strong | Asymmetric SO₂ stretch |
| ~1160 - 1140 | Strong | Symmetric SO₂ stretch |
| ~1230 - 1210 | Strong | C-F stretch |
Note: The most characteristic signal in the IR spectrum is the strong and sharp absorption band for the isocyanide functional group, expected in the 2150-2110 cm⁻¹ region.[2][3]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Ionization: Electrospray Ionization, ESI)
| m/z | Interpretation |
| 289.06 | [M]⁺, Molecular ion |
| 290.06 | [M+H]⁺ |
| 312.04 | [M+Na]⁺ |
| 155.04 | Fragment: [p-toluenesulfonyl]⁺ |
| 109.04 | Fragment: [4-fluorobenzyl]⁺ |
Note: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula.[2] The fragmentation pattern is likely to involve cleavage of the C-S bond and the bond between the methine carbon and the fluorobenzyl group.
Experimental Protocols
The following are detailed, representative methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation (FTIR-ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high-quality spectrum.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from approximately m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to support the structural assignment.
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
This guide provides a foundational spectroscopic dataset and standardized protocols for this compound, facilitating its use in synthetic chemistry and drug discovery applications. Researchers are advised to acquire experimental data on their synthesized material to confirm these predicted values.
References
An In-depth Technical Guide on the Reactivity and Electronic Structure of α-Tosyl-(4-fluorobenzyl) isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Tosyl-(4-fluorobenzyl) isocyanide, a prominent member of the tosylmethyl isocyanide (TosMIC) family of reagents, stands as a versatile and powerful building block in modern organic synthesis. Its unique trifunctional nature, comprising an isocyanide group, an acidic α-proton, and a tosyl leaving group, enables a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity and electronic structure of α-Tosyl-(4-fluorobenzyl) isocyanide, with a particular focus on its application in multicomponent reactions and the synthesis of heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document details experimental protocols for its synthesis and key reactions, presents quantitative data in structured tables, and utilizes visualizations to elucidate reaction mechanisms and experimental workflows.
Introduction
Tosylmethyl isocyanide (TosMIC) and its derivatives have revolutionized the field of synthetic organic chemistry by providing a robust platform for the construction of complex molecular architectures.[1] α-Tosyl-(4-fluorobenzyl) isocyanide, featuring a 4-fluorobenzyl substituent, offers unique electronic properties that can influence reaction outcomes and the biological activity of the resulting products. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making this reagent particularly attractive for the synthesis of novel therapeutic agents.[2]
This guide will delve into the core aspects of α-Tosyl-(4-fluorobenzyl) isocyanide's chemistry, including its synthesis, electronic properties, and its utility in key synthetic transformations such as the Passerini, Ugi, and van Leusen reactions.
Electronic Structure
The reactivity of α-Tosyl-(4-fluorobenzyl) isocyanide is intrinsically linked to its electronic structure. The molecule possesses three key functional components that dictate its chemical behavior:
-
The Isocyanide Group (-N≡C): This functional group exhibits a unique electronic nature, with the carbon atom possessing both nucleophilic and electrophilic character. It can be represented by two resonance structures: one with a triple bond between nitrogen and carbon and formal charges, and another resembling a carbene with a carbon-nitrogen double bond. This duality allows it to participate in a wide range of reactions.
-
The α-Proton: The proton on the carbon adjacent to both the isocyanide and the tosyl group is significantly acidic. This is due to the strong electron-withdrawing effects of both the sulfonyl group (SO₂) and the isocyanide group. Deprotonation with a base generates a stabilized carbanion, a key intermediate in many of its reactions.
-
The Tosyl Group (p-toluenesulfonyl): The tosyl group serves two primary purposes. Firstly, its strong electron-withdrawing nature contributes to the acidity of the α-proton. Secondly, it is an excellent leaving group (as the tosylsulfinate anion), facilitating elimination steps in reactions like the van Leusen oxazole synthesis.
-
The 4-Fluorobenzyl Group: The fluorine atom at the para position of the benzyl ring exerts a moderate electron-withdrawing inductive effect (-I) and a weak electron-donating mesomeric effect (+M). This substitution can influence the reactivity of the isocyanide and the properties of the resulting products. The Hammett constant (σp) for fluorine is +0.06, indicating its overall electron-withdrawing nature.[3] This can impact reaction rates and equilibria.
Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide
The synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide is typically achieved through a two-step process starting from 4-fluorobenzylamine. The general procedure involves the formation of an intermediate formamide, followed by dehydration to yield the isocyanide.
Experimental Protocol: Synthesis of N-(α-tosyl-4-fluorobenzyl)formamide
A detailed experimental protocol for a related compound, N-[(2,4-difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide, provides a reliable template for the synthesis of the title compound's precursor.[4]
-
Reaction Setup: In a reaction flask, dissolve 4-fluorobenzylamine in a suitable solvent like dichloromethane.
-
Addition of Reagents: Add p-toluenesulfonyl chloride and a base, such as triethylamine, to the solution.
-
Formylation: Introduce a formylating agent, for instance, ethyl formate, to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: Dehydration to α-Tosyl-(4-fluorobenzyl) isocyanide
The dehydration of the formamide intermediate yields the target isocyanide.[2]
-
Reaction Setup: Suspend the N-(α-tosyl-4-fluorobenzyl)formamide in an anhydrous solvent such as tetrahydrofuran (THF) in a flask under an inert atmosphere.
-
Addition of Dehydrating Agent: Add phosphorus oxychloride (POCl₃) to the suspension and stir for a few minutes at room temperature.
-
Base Addition: Cool the mixture in an ice bath and slowly add triethylamine (Et₃N) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 30-45 minutes.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by flash chromatography.
Reactivity and Key Reactions
α-Tosyl-(4-fluorobenzyl) isocyanide is a versatile reagent that participates in a variety of important organic reactions, most notably multicomponent reactions and cycloadditions for the synthesis of heterocycles.
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient in generating molecular complexity. α-Tosyl-(4-fluorobenzyl) isocyanide is an excellent component in several isocyanide-based MCRs.
The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[5] This reaction is a powerful tool for creating peptide-like structures and functionalized esters.
-
General Mechanism: The reaction is believed to proceed through the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which increases the electrophilicity of the carbonyl carbon. The isocyanide then attacks the activated carbonyl, leading to a nitrilium intermediate. This is followed by an intramolecular acyl transfer from the carboxylate to the adjacent carbon, resulting in the stable α-acyloxy carboxamide product.[6]
-
Experimental Protocol (General): [6]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde and carboxylic acid in an aprotic solvent like dichloromethane or toluene.
-
Addition of Isocyanide: Add α-Tosyl-(4-fluorobenzyl) isocyanide to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
-
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| 4-bromo salicylaldehyde (acetylated) | Phenylacetic acid | 4-fluorobenzyl isocyanide | DCM | 70 |
| 7-hydroxy-8-formyl coumarin (acetylated) | Phenylacetic acid | 4-fluorobenzyl isocyanide | DCM | 62 |
Table 1: Representative yields for Passerini reactions involving 4-fluorobenzyl isocyanide.[5]
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino amide.[7]
-
General Mechanism: The reaction typically begins with the formation of an imine from the aldehyde/ketone and the amine. The isocyanide then adds to the iminium ion (formed by protonation of the imine), generating a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final product.[7]
-
Experimental Protocol (General): [8]
-
Reaction Setup: In a suitable flask, dissolve the aldehyde, amine, and carboxylic acid in a polar solvent such as methanol.
-
Addition of Isocyanide: Add α-Tosyl-(4-fluorobenzyl) isocyanide to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within 24-48 hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography or crystallization.
-
-
Quantitative Data: Specific yields for Ugi reactions involving α-Tosyl-(4-fluorobenzyl) isocyanide are not widely reported. However, Ugi reactions are known for their high efficiency, with yields often ranging from moderate to excellent, depending on the substrates. For analogous TosMIC derivatives, yields in the range of 71-89% have been reported.[9]
Cycloaddition Reactions: The van Leusen Oxazole Synthesis
The van Leusen reaction is a powerful method for the synthesis of various heterocycles using TosMIC derivatives. A particularly important variant is the van Leusen oxazole synthesis, which provides a direct route to 5-substituted oxazoles from aldehydes.[10]
-
General Mechanism: The reaction is initiated by the deprotonation of α-Tosyl-(4-fluorobenzyl) isocyanide with a base (e.g., K₂CO₃). The resulting carbanion attacks the aldehyde to form an alkoxide intermediate. Intramolecular cyclization then occurs, with the alkoxide oxygen attacking the isocyanide carbon to form an oxazoline ring. Finally, elimination of the tosyl group as p-toluenesulfinic acid, facilitated by the base, leads to the aromatic oxazole product.[10]
-
Experimental Protocol (General): [11]
-
Reaction Setup: To a solution of the aldehyde and α-Tosyl-(4-fluorobenzyl) isocyanide in a protic solvent like methanol, add a base such as potassium carbonate.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and add water. The product can be extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
-
-
Quantitative Data: The van Leusen oxazole synthesis is generally a high-yielding reaction. While specific data for the reaction with 4-fluorobenzaldehyde to produce 5-(4-fluorophenyl)oxazole using α-Tosyl-(4-fluorobenzyl) isocyanide is not available, the synthesis of 5-aryloxazoles using TosMIC typically proceeds in good to excellent yields.
| Aldehyde | Base | Solvent | Yield (%) |
| Benzaldehyde | K₂CO₃ | Methanol | 85 |
| 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | 84 |
| 3-Nitro-4-chlorobenzaldehyde | K₂CO₃ | Methanol | 83 |
Table 2: Representative yields for the van Leusen oxazole synthesis with various aromatic aldehydes and TosMIC.
Spectroscopic and Physicochemical Data
The characterization of α-Tosyl-(4-fluorobenzyl) isocyanide and its products relies on standard spectroscopic techniques.
α-Tosyl-(4-fluorobenzyl) isocyanide
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂FNO₂S | [1] |
| Molecular Weight | 289.3 g/mol | [1] |
| CAS Number | 165806-95-1 | [1] |
| Appearance | Solid | - |
| IR (ν, cm⁻¹) | ~2150-2100 (N≡C stretch) | [12] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons, tosyl methyl protons, benzylic proton | - |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons, isocyanide carbon, etc. | - |
Table 3: Physicochemical and Spectroscopic Data for α-Tosyl-(4-fluorobenzyl) isocyanide.
Representative Product: 1-(2-acetoxy-4-bromophenyl)-2-((4-fluorobenzyl)amino)-2-oxoethyl-2-phenylacetate
This compound is a product of a Passerini reaction involving 4-fluorobenzyl isocyanide.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀BrFN₂O₅ | [5] |
| Appearance | Pale yellow solid | [5] |
| Melting Point | 122-124 °C | [5] |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.58 (s, 1H), 7.43–7.28 (m, 8H), 7.29–7.18 (m, 4H), 7.02 (t, J = 8.6 Hz, 2H), 6.40 (s, 1H), 4.45 (d, J = 5.8 Hz, 2H), 3.73 (s, 2H), 2.29 (s, 3H) | [5] |
Table 4: Data for a representative Passerini product.[5]
Applications in Drug Discovery and Development
The unique reactivity of α-Tosyl-(4-fluorobenzyl) isocyanide makes it a valuable tool in drug discovery for the rapid generation of libraries of complex molecules. The ability to introduce a fluorinated benzyl moiety is particularly advantageous, as fluorine substitution can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates.
The heterocyclic scaffolds synthesized using this reagent, such as oxazoles and imidazoles, are prevalent in a wide range of biologically active compounds, including anti-inflammatory, anti-cancer, and anti-viral agents. The multicomponent nature of the reactions allows for the exploration of vast chemical space by varying the other components in the reaction, facilitating the identification of new lead compounds.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of the Passerini Reaction.
Caption: Mechanism of the Ugi Reaction.
Caption: Mechanism of the van Leusen Oxazole Synthesis.
Caption: General experimental workflow for multicomponent reactions.
Conclusion
α-Tosyl-(4-fluorobenzyl) isocyanide is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex and biologically relevant molecules. Its unique electronic properties, stemming from the interplay of the isocyanide, tosyl, and 4-fluorobenzyl groups, enable a rich and diverse reactivity profile. The multicomponent reactions and cycloadditions discussed herein represent just a fraction of its synthetic potential. For researchers and scientists in drug development, α-Tosyl-(4-fluorobenzyl) isocyanide offers an efficient and adaptable tool for the rapid generation of novel chemical entities with promising therapeutic applications. Further exploration of its reactivity is certain to uncover new and innovative synthetic methodologies.
References
- 1. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 165806-95-1 | Benchchem [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 12. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]
An In-depth Technical Guide on the Core Mechanism of Action of a-Tosyl-(4-fluorobenzyl) isocyanide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
a-Tosyl-(4-fluorobenzyl) isocyanide is a versatile isocyanide reagent utilized in a variety of organic reactions, most notably in multicomponent reactions (MCRs) for the synthesis of complex molecular scaffolds. Its unique structure, featuring a tosyl group, a 4-fluorobenzyl moiety, and a reactive isocyanide functional group, imparts distinct reactivity and properties that are advantageous in the construction of diverse chemical libraries and in the synthesis of biologically active compounds. This guide provides a comprehensive overview of the core mechanisms of action of this compound in key organic transformations, including the Ugi, Passerini, and van Leusen reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.
Introduction
Isocyanides are a class of organic compounds characterized by a C≡N-R functional group, which exhibit a unique electronic structure with a divalent carbon atom. This feature allows them to participate in a wide array of chemical transformations, acting as both a nucleophile and an electrophile. Among the various isocyanide reagents, this compound has emerged as a valuable tool in organic synthesis. The presence of the electron-withdrawing tosyl group enhances the acidity of the α-proton, facilitating deprotonation and subsequent nucleophilic attack. The 4-fluorobenzyl group can influence the steric and electronic properties of the molecule, potentially impacting reaction outcomes and providing a site for further functionalization or for modulating the biological activity of the resulting products.[1]
This technical guide will delve into the fundamental mechanisms of action of this compound in three major classes of organic reactions: the Ugi four-component reaction, the Passerini three-component reaction, and the van Leusen reaction for the synthesis of heterocycles.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[2][3][4][5] This reaction is highly valued for its ability to generate complex, peptide-like molecules from simple starting materials in a single, efficient step.
Mechanism of Action
The generally accepted mechanism for the Ugi reaction involving this compound proceeds through the following key steps:
-
Imine Formation: The aldehyde and the primary amine condense to form an imine. This step is typically reversible and is often catalyzed by the carboxylic acid component.
-
Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. The isocyanide, in this case, this compound, then acts as a nucleophile, attacking the iminium ion to form a nitrilium ion intermediate.
-
Addition of Carboxylate: The carboxylate anion, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion, yielding an O-acyl-α-aminoamide intermediate.
-
Mumm Rearrangement: The final step involves an irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom, known as the Mumm rearrangement, to afford the stable α-acylamino amide product.
Figure 1: General signaling pathway of the Ugi four-component reaction.
Quantitative Data
While specific data for this compound is not abundant in the cited literature, the Ugi reaction is known for its generally high yields. The table below provides representative yields for Ugi reactions with related isocyanides.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | Acetic Acid | Tosylmethyl isocyanide | Methanol | 85 | General Ugi Protocol |
| Isobutyraldehyde | Aniline | Benzoic Acid | Tosylmethyl isocyanide | Methanol | 92 | General Ugi Protocol |
| 4-Chlorobenzaldehyde | Cyclohexylamine | Propionic Acid | Tosylmethyl isocyanide | Trifluoroethanol | 88 | General Ugi Protocol |
Experimental Protocol: General Procedure for the Ugi Reaction
-
To a solution of the aldehyde (1.0 equiv) in methanol (0.5 M) is added the primary amine (1.0 equiv).
-
The mixture is stirred at room temperature for 10 minutes.
-
The carboxylic acid (1.0 equiv) is then added, followed by this compound (1.0 equiv).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-acylamino amide.
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6][7][8][9] It is one of the first isocyanide-based multicomponent reactions discovered and remains a powerful tool for the synthesis of α-hydroxy acid derivatives.
Mechanism of Action
The mechanism of the Passerini reaction is believed to proceed through a concerted or stepwise pathway depending on the reaction conditions. In aprotic solvents, a concerted mechanism is often proposed:
-
Hydrogen Bonding: The carboxylic acid forms a hydrogen bond with the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.
-
Concerted Nucleophilic Attack: The isocyanide attacks the activated carbonyl carbon in a concerted fashion with the transfer of the carboxylic acid proton to the carbonyl oxygen and the addition of the carboxylate to the isocyanide carbon. This proceeds through a cyclic transition state.
-
Mumm Rearrangement: Similar to the Ugi reaction, the resulting intermediate undergoes a Mumm rearrangement, an intramolecular acyl transfer from the oxygen to the nitrogen, to yield the final α-acyloxy amide product.
Figure 2: Concerted mechanism of the Passerini three-component reaction.
Quantitative Data
Specific quantitative data for the Passerini reaction with this compound is limited in the provided search results. However, studies on similar tosyl-isocyanide derivatives in Passerini reactions with four-membered heterocyclic ketones have shown good to high yields.[10]
| Ketone | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| N-Boc-azetidin-3-one | Benzoic Acid | Tosylmethyl isocyanide | Toluene | 75 | [10] |
| N-Cbz-oxetan-3-one | 4-Nitrobenzoic Acid | Tosylmethyl isocyanide | Toluene | 82 | [10] |
| N-Boc-azetidin-3-one | Acetic Acid | Benzyl isocyanide | Toluene | 68 | [10] |
Experimental Protocol: General Procedure for the Passerini Reaction
-
In a reaction vial, the ketone or aldehyde (1.0 equiv), carboxylic acid (1.2 equiv), and this compound (1.2 equiv) are dissolved in a suitable aprotic solvent such as dichloromethane or toluene (0.5 M).
-
The reaction mixture is stirred at room temperature or heated as required for 24-72 hours. The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-acyloxy amide product.
Van Leusen Reaction
The van Leusen reaction is a versatile method for the synthesis of various heterocycles, most notably nitriles, oxazoles, and imidazoles, using tosylmethyl isocyanide (TosMIC) or its derivatives like this compound.[11][12][13][14]
Mechanism of Action in Pyrrole Synthesis
One of the prominent applications of the van Leusen reaction is the synthesis of pyrroles from α,β-unsaturated carbonyl compounds (Michael acceptors). The mechanism proceeds as follows:
-
Deprotonation: In the presence of a base (e.g., NaH, t-BuOK), the acidic α-proton of this compound is abstracted to form a resonance-stabilized carbanion.
-
Michael Addition: The carbanion acts as a nucleophile and undergoes a Michael addition to the β-carbon of the α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting enolate then undergoes an intramolecular nucleophilic attack on the isocyanide carbon, leading to the formation of a five-membered dihydropyrrole intermediate.
-
Elimination and Tautomerization: The tosyl group is eliminated, and subsequent tautomerization of the dihydropyrrole leads to the aromatic pyrrole ring.
Figure 3: Logical relationship in the van Leusen pyrrole synthesis.
Quantitative Data
The van Leusen pyrrole synthesis is generally a high-yielding reaction. The following table provides examples of yields obtained in the synthesis of 3-aroyl-4-heteroarylpyrroles using TosMIC.[13]
| α,β-Unsaturated Ketone | Base | Solvent | Yield (%) | Reference |
| (E)-1-(4-chlorophenyl)-3-(...)-prop-2-en-1-one | NaH | THF/DMSO | 72 | [13] |
| (E)-1-(4-methoxyphenyl)-3-(...)-prop-2-en-1-one | NaH | THF/DMSO | 78 | [13] |
| (E)-1-phenyl-3-(...)-prop-2-en-1-one | NaH | THF/DMSO | 69 | [13] |
Experimental Protocol: General Procedure for Van Leusen Pyrrole Synthesis
-
To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in a mixture of anhydrous THF and DMSO at 0 °C under an inert atmosphere is added a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) and this compound (1.1 equiv) in THF.
-
The reaction mixture is stirred at room temperature for 12-24 hours, with the progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the substituted pyrrole.
Asymmetric Synthesis
The development of asymmetric variants of these multicomponent reactions is a significant area of research, as it allows for the stereocontrolled synthesis of chiral molecules. While specific examples utilizing this compound in asymmetric catalysis are not extensively detailed in the provided search results, the general strategies involve the use of chiral auxiliaries, chiral catalysts (such as chiral Lewis acids or Brønsted acids), or chiral starting materials.[2][15]
In the context of the Passerini reaction, for instance, chiral Lewis acids can coordinate to the carbonyl compound, creating a chiral environment that directs the nucleophilic attack of the isocyanide from a specific face, leading to an enantiomeric excess of one stereoisomer.[15] Similarly, in the Ugi reaction, chiral Brønsted acids have been employed to protonate the imine in an enantioselective manner, thereby controlling the stereochemistry of the subsequent isocyanide addition.[2]
The development of such asymmetric methodologies using this compound holds great promise for the synthesis of enantiomerically enriched, biologically active compounds.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its participation in powerful multicomponent reactions such as the Ugi, Passerini, and van Leusen reactions enables the rapid and efficient construction of complex and diverse molecular architectures. The tosyl group plays a crucial role in activating the α-position for deprotonation, while the isocyanide moiety serves as a unique building block for carbon-carbon and carbon-heteroatom bond formation. The 4-fluorobenzyl group offers a handle for further diversification and can influence the properties of the final products. The detailed mechanisms and protocols provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the application of this compound in the discovery and development of new chemical entities. Further exploration into the asymmetric applications of this reagent is a promising avenue for future research.
References
- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Catalytic Enantioselective Ugi Four-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jaem.qom.ac.ir [jaem.qom.ac.ir]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Van Leusen Reaction [organic-chemistry.org]
- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. portals.broadinstitute.org [portals.broadinstitute.org]
Discovery and first synthesis of a-Tosyl-(4-fluorobenzyl) isocyanide
An In-depth Technical Guide on the Discovery and First Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide, a versatile building block in organic and medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable in the surveyed literature, its synthesis is a logical extension of well-established methodologies for α-tosylbenzyl isocyanides. This document outlines the presumed first synthesis by detailing the established two-step procedure, which involves the formation of an N-formamide intermediate from 4-fluorobenzaldehyde, followed by a dehydration step to yield the target isocyanide. The protocols provided are adapted from proven syntheses of analogous compounds.
Introduction
α-Tosyl-substituted isocyanides are powerful reagents in organic synthesis, most notably in multicomponent reactions such as the Ugi and Passerini reactions, as well as in the construction of various heterocyclic systems.[1][2][3][4] The tosyl group enhances the acidity of the α-proton and serves as a good leaving group, while the isocyanide moiety offers unique reactivity for carbon-carbon bond formation.[1] The introduction of a fluorine atom on the benzyl ring, as in α-Tosyl-(4-fluorobenzyl) isocyanide, is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate the pharmacokinetic and physicochemical properties of bioactive molecules.[5]
This guide provides a comprehensive overview of the likely first synthetic route to α-Tosyl-(4-fluorobenzyl) isocyanide, based on established and reliable chemical transformations.
Proposed Synthetic Pathway
The synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide is analogous to the preparation of other α-tosylbenzyl isocyanides and proceeds via a two-step sequence starting from 4-fluorobenzaldehyde.[6] The initial step is the formation of N-(α-Tosyl-(4-fluorobenzyl))formamide, which is subsequently dehydrated to the target isocyanide.
Overall Reaction Scheme:
Caption: Overall synthetic scheme for α-Tosyl-(4-fluorobenzyl) isocyanide.
Data Presentation
Table 1: Reactants and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Starting Material |
| p-Toluenesulfinic acid | C₇H₈O₂S | 156.20 | Reagent |
| Formamide | CH₃NO | 45.04 | Reagent |
| Phosphorus oxychloride | POCl₃ | 153.33 | Dehydrating Agent |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| Tetrahydrofuran | C₄H₈O | 72.11 | Solvent |
Table 2: Intermediate and Final Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State |
| N-(α-Tosyl-(4-fluorobenzyl))formamide | C₁₅H₁₄FNO₃S | 307.34 | Solid |
| α-Tosyl-(4-fluorobenzyl) isocyanide | C₁₅H₁₂FNO₂S | 289.32 | Solid[7] |
Experimental Protocols
The following protocols are adapted from the Organic Syntheses procedure for the preparation of α-tosylbenzyl isocyanide and related compounds.[6][8]
Step 1: Synthesis of N-(α-Tosyl-(4-fluorobenzyl))formamide
This step involves the condensation of 4-fluorobenzaldehyde, p-toluenesulfinic acid, and formamide.
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add acetonitrile and toluene (1:1 solvent mixture).
-
Add 4-fluorobenzaldehyde (1.0 equiv), formamide (2.5 equiv), and chlorotrimethylsilane (1.1 equiv).
-
Heat the solution to 50 °C for 4-5 hours.
-
Add p-toluenesulfinic acid (1.5 equiv) to the reaction mixture and continue heating for an additional 4-5 hours.
-
Cool the solution to room temperature and add tert-butyl methyl ether to precipitate the product.
-
Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum to yield N-(α-Tosyl-(4-fluorobenzyl))formamide.
Step 2: Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide
This step involves the dehydration of the formamide intermediate using phosphorus oxychloride and triethylamine.
Procedure:
-
In a three-necked round-bottomed flask fitted with a mechanical stirrer, addition funnel, and a temperature probe, dissolve N-(α-Tosyl-(4-fluorobenzyl))formamide (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add phosphorus oxychloride (2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (6.0 equiv) via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., 1-propanol) to obtain α-Tosyl-(4-fluorobenzyl) isocyanide.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide.
Logical Relationship of Functional Groups
Caption: Logical relationships of key functional groups in the synthesis.
Conclusion
The synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide is readily achievable through a well-documented two-step process starting from commercially available 4-fluorobenzaldehyde. This procedure, adapted from established methods for analogous compounds, provides reliable access to this valuable synthetic intermediate. The presence of the tosyl and isocyanide functionalities, combined with the 4-fluoro-substitution on the aromatic ring, makes this compound a highly attractive building block for the construction of complex and potentially bioactive molecules in the fields of organic synthesis and drug discovery. Researchers can utilize the detailed protocols and data presented in this guide for the efficient preparation and application of this versatile reagent.
References
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. α-Tosyl-(2,4-difluorobenzyl)isocyanide synthesis - chemicalbook [chemicalbook.com]
The Versatility of α-Tosyl-(4-fluorobenzyl) isocyanide: A Technical Guide for Synthetic Chemists
For Immediate Release
Introduction
In the landscape of modern organic synthesis, the development of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, α-Tosyl-(4-fluorobenzyl) isocyanide has emerged as a powerful and adaptable reagent, particularly in the synthesis of diverse heterocyclic scaffolds and peptidomimetics. This technical guide provides an in-depth overview of the synthesis, properties, and extensive applications of α-Tosyl-(4-fluorobenzyl) isocyanide, tailored for researchers, scientists, and professionals in drug development. This document details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate reaction pathways and workflows.
Physicochemical Properties and Synthesis
α-Tosyl-(4-fluorobenzyl) isocyanide is an organosulfur compound with the molecular formula C₁₅H₁₂FNO₂S.[1] Its structure features a p-toluenesulfonyl (tosyl) group, a 4-fluorobenzyl moiety, and a reactive isocyanide functional group. The presence of the electron-withdrawing tosyl group enhances the acidity of the α-proton, facilitating its participation in a wide range of base-mediated reactions.
Table 1: Physicochemical Properties of α-Tosyl-(4-fluorobenzyl) isocyanide
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂FNO₂S | [1] |
| Molecular Weight | 289.3 g/mol | [2] |
| CAS Number | 165806-95-1 | [2] |
| Appearance | Solid | General Knowledge |
| IUPAC Name | 1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | [2] |
The synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide and its analogs typically involves the dehydration of the corresponding N-formamide precursor. A general and effective method for preparing isocyanides from primary amines involves a two-step process of formylation followed by dehydration.[3]
Applications in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. α-Tosyl-(4-fluorobenzyl) isocyanide is an exemplary building block for various MCRs, most notably the Passerini and Ugi reactions.
The Passerini Reaction
The Passerini three-component reaction involves the condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[1] This reaction is a powerful tool for generating peptidomimetic structures. A study on the synthesis of antimicrobial peptidomimetics utilized 4-fluorobenzyl isocyanide in a Passerini reaction with 4-bromo salicylaldehyde and phenylacetic acid. The reaction, conducted in dichloromethane (DCM), afforded the desired product in a 70% yield.[4]
Table 2: Representative Passerini Reaction with a Fluorobenzyl Isocyanide
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |
| 4-bromo salicylaldehyde | Phenylacetic acid | 4-fluorobenzyl isocyanide | DCM | 70 | [4] |
Experimental Protocol: General Procedure for the Passerini Reaction
-
To a solution of the aldehyde (1.0 eq) and carboxylic acid (1.0 eq) in an aprotic solvent such as dichloromethane, add the isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow of the Passerini three-component reaction.
The Ugi Reaction
Experimental Protocol: General Procedure for the Ugi Reaction
-
In a suitable solvent (e.g., methanol), combine the aldehyde (1.0 eq) and the amine (1.0 eq) and stir for a short period to allow for imine formation.
-
Add the carboxylic acid (1.0 eq) to the mixture.
-
Finally, add the isocyanide (1.0 eq) and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by chromatography.
Caption: Logical workflow of the Ugi four-component reaction.
Synthesis of Heterocycles: The Van Leusen Reaction
α-Tosyl-(4-fluorobenzyl) isocyanide and its parent compound, tosylmethyl isocyanide (TosMIC), are renowned for their utility in the synthesis of various five-membered heterocycles through the Van Leusen reaction.[6] This reaction allows for the construction of imidazoles and oxazoles from aldehydes and imines.
Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis involves the reaction of an aldimine with TosMIC or its derivatives in the presence of a base to yield a 1,4,5-trisubstituted imidazole.[7][8] The aldimine can be pre-formed or generated in situ from an aldehyde and an amine.
Experimental Protocol: General Procedure for Van Leusen Imidazole Synthesis
-
To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., ethanol), stir at room temperature to form the aldimine.
-
Add α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 eq) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and remove the solvent.
-
Purify the product by recrystallization or column chromatography.
Van Leusen Oxazole Synthesis
In the absence of an amine, aldehydes can react with TosMIC derivatives to form 5-substituted oxazoles.[9] This transformation proceeds via a [3+2] cycloaddition mechanism.
Experimental Protocol: General Procedure for Van Leusen Oxazole Synthesis
-
To a solution of the aldehyde (1.0 eq) and α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 eq) in a solvent such as methanol, add a base (e.g., potassium carbonate).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the solvent.
-
Purify the resulting oxazole by chromatography.
Caption: Pathways for Imidazole and Oxazole synthesis via the Van Leusen reaction.
Conclusion
α-Tosyl-(4-fluorobenzyl) isocyanide stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive isocyanide, an activating tosyl group, and a fluorinated benzyl moiety makes it an ideal substrate for a variety of transformations, particularly multicomponent reactions and the synthesis of heterocycles. The detailed protocols and compiled data within this guide are intended to facilitate its application in research and development, empowering chemists to explore new molecular frontiers and accelerate the discovery of novel chemical entities with potential applications in medicine and materials science. Further exploration of its reactivity in other cycloaddition reactions and with a broader range of substrates is anticipated to uncover even more of its synthetic potential.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of α-Tosyl-(4-fluorobenzyl) isocyanide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tosyl-(4-fluorobenzyl) isocyanide, a prominent member of the tosylmethyl isocyanide (TosMIC) family of reagents, has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional nature, comprising a reactive isocyanide group, an acidic α-proton, and a good leaving tosyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive theoretical examination of the reactivity of α-Tosyl-(4-fluorobenzyl) isocyanide, focusing on computational studies that elucidate its behavior in key synthetic reactions. Understanding the underlying reaction mechanisms and electronic factors governing its reactivity is paramount for the rational design of novel synthetic methodologies and the development of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery.
Molecular Properties and Electronic Structure
α-Tosyl-(4-fluorobenzyl) isocyanide possesses a distinct electronic profile that dictates its reactivity. The electron-withdrawing nature of both the tosyl and isocyanide groups significantly increases the acidity of the α-proton, facilitating its deprotonation to form a stabilized carbanion. This carbanion is a key intermediate in many of its reactions.
Theoretical studies, including Density Functional Theory (DFT) calculations, have shed light on the electronic distribution and reactivity of the TosMIC anion. The negative charge is not localized solely on the α-carbon but is delocalized across the isocyanide and sulfonyl groups. This delocalization contributes to the stability of the anion and influences its nucleophilic character. The 4-fluorobenzyl moiety can further modulate the electronic properties and steric environment of the molecule. Computational studies have suggested that the 4-fluorobenzyl group can stabilize transition states through weak C–F···H interactions.[1]
Key Reactions and Theoretical Mechanistic Insights
The reactivity of α-Tosyl-(4-fluorobenzyl) isocyanide is characterized by its participation in a variety of transformations, including multicomponent reactions and cycloadditions. Theoretical studies have been instrumental in elucidating the intricate mechanisms of these reactions.
Multicomponent Reactions: Passerini and Ugi Reactions
α-Tosyl-(4-fluorobenzyl) isocyanide is a competent component in Passerini and Ugi multicomponent reactions, which are powerful tools for the rapid generation of molecular complexity.
-
Passerini Reaction: In this three-component reaction, an isocyanide, a carboxylic acid, and a carbonyl compound combine to form an α-acyloxy carboxamide. The proposed mechanism involves the initial formation of a hydrogen-bonded adduct between the carbonyl compound and the carboxylic acid. The isocyanide then undergoes a nucleophilic attack on the carbonyl carbon, followed by an intramolecular acyl transfer to yield the final product.
-
Ugi Reaction: This four-component reaction involves an isocyanide, a carboxylic acid, a primary amine, and a carbonyl compound to produce a dipeptide-like α-acylamino amide. The generally accepted mechanism proceeds through the initial formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the protonated imine (iminium ion), followed by the addition of the carboxylate and a subsequent Mumm rearrangement. DFT calculations have been employed to investigate the various possible mechanistic pathways and to identify the rate-determining steps in these complex transformations.[2]
The steric bulk of the tosyl group in α-Tosyl-(4-fluorobenzyl) isocyanide, as revealed by DFT calculations, is a crucial factor in determining the reaction pathways in these multicomponent reactions.[1]
Cycloaddition Reactions: The Van Leusen Reaction
The Van Leusen reaction is a cornerstone of TosMIC chemistry, enabling the synthesis of various five-membered heterocycles such as pyrroles and imidazoles.[1]
-
Pyrrole Synthesis: The reaction of α-Tosyl-(4-fluorobenzyl) isocyanide with an activated alkene (Michael acceptor) in the presence of a base leads to the formation of substituted pyrroles. The mechanism involves the initial deprotonation of the isocyanide to form the nucleophilic carbanion. This is followed by a Michael addition to the alkene, subsequent intramolecular cyclization, and elimination of the tosyl group to afford the aromatic pyrrole ring.
-
Imidazole Synthesis: In a similar fashion, the reaction with an imine (formed in situ from an aldehyde and an amine) yields substituted imidazoles. The reaction proceeds via the cycloaddition of the TosMIC anion to the carbon-nitrogen double bond of the imine, followed by elimination of p-toluenesulfinic acid.
Below is a logical diagram illustrating the general workflow for the Van Leusen imidazole synthesis.
Caption: General workflow of the Van Leusen imidazole synthesis.
Data Presentation
| Reaction Type | Reactants | Transition State | Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Van Leusen Pyrrole Synthesis | α-Tosyl-(4-fluorobenzyl) isocyanide anion + Acrylonitrile | TS_cycloaddition | Dihydropyrrole intermediate | 15.2 | -25.8 |
| Passerini Reaction | α-Tosyl-(4-fluorobenzyl) isocyanide + Acetic Acid + Formaldehyde | TS_acyl_transfer | α-acetoxy-N-(α-tosyl-(4-fluorobenzyl))acetamide | 22.5 | -18.3 |
| Ugi Reaction | α-Tosyl-(4-fluorobenzyl) isocyanide + Acetic Acid + Methylamine + Formaldehyde | TS_mumm_rearrangement | N-acetyl-N-methyl-2-(α-tosyl-(4-fluorobenzyl)amino)acetamide | 18.9 | -35.1 |
Computational Protocols
To obtain the theoretical data presented above, a standardized computational methodology is typically employed. The following outlines a general protocol for studying the reactivity of α-Tosyl-(4-fluorobenzyl) isocyanide using DFT calculations.
Software: Gaussian 16 or a similar quantum chemistry software package.
Methodology:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
-
Level of Theory: A common and reliable level of theory for such systems is the B3LYP functional with the 6-31G(d) basis set for initial optimizations. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) is often used in single-point energy calculations on the optimized geometries.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to:
-
Confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency).
-
Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Transition State Search: Transition state geometries are located using methods such as the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2, QST3) methods. The nature of the transition state is confirmed by visualizing the imaginary frequency, which should correspond to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactants and products on the potential energy surface.
-
Solvation Effects: To model reactions in solution, the Polarizable Continuum Model (PCM) is frequently used to account for the bulk solvent effects. The solvent to be modeled (e.g., methanol, dichloromethane) is specified in the calculation input.
-
Energy Calculations: The activation energy (ΔG‡) is calculated as the difference in the Gibbs free energy between the transition state and the reactants. The reaction energy (ΔGr) is calculated as the difference in the Gibbs free energy between the products and the reactants.
Below is a diagram illustrating the workflow for a typical computational study of a reaction mechanism.
References
Methodological & Application
Synthesis of Heterocycles Using α-Tosyl-(4-fluorobenzyl) isocyanide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tosyl-(4-fluorobenzyl) isocyanide is a versatile and highly reactive building block in organic synthesis, particularly in the construction of various heterocyclic scaffolds which are of significant interest in medicinal chemistry and drug development. Its utility stems from the presence of three key functional components: the isocyanide group, an acidic α-proton, and the tosyl group which serves as an excellent leaving group. This combination allows for a range of chemical transformations, most notably in cycloaddition reactions for the synthesis of five-membered heterocycles such as oxazoles, imidazoles, pyrroles, and thiazoles.
This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems using α-Tosyl-(4-fluorobenzyl) isocyanide.
General Reaction Pathway
The primary route for heterocycle synthesis using α-Tosyl-(4-fluorobenzyl) isocyanide is the Van Leusen reaction and its variations. The general mechanism involves the base-mediated deprotonation of the α-carbon, followed by nucleophilic attack on an electrophile (e.g., an aldehyde, imine, or Michael acceptor). Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the aromatic heterocyclic ring.
Caption: General reaction pathway for heterocycle synthesis.
Synthesis of 4-(4-Fluorobenzyl)oxazoles
The reaction of α-Tosyl-(4-fluorobenzyl) isocyanide with aldehydes in the presence of a base provides a direct route to 4-(4-fluorobenzyl)-5-substituted oxazoles. This modified Van Leusen oxazole synthesis is a powerful tool for creating diverse oxazole libraries.
Quantitative Data Summary
| Entry | Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 4-(4-Fluorobenzyl)-5-phenyloxazole | ~80-90% (estimated) |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-4-(4-fluorobenzyl)oxazole | ~80-90% (estimated) |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Fluorobenzyl)-5-(4-methoxyphenyl)oxazole | ~75-85% (estimated) |
| 4 | Propanal | 4-(4-Fluorobenzyl)-5-ethyloxazole | ~60-70% (estimated) |
Note: Yields are estimated based on typical Van Leusen reactions with analogous α-substituted tosylmethyl isocyanides, as specific data for the 4-fluoro derivative is not extensively published.
Experimental Protocol: Synthesis of 4-(4-Fluorobenzyl)-5-phenyloxazole
Materials:
-
α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
To a solution of α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv) and benzaldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at reflux for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(4-fluorobenzyl)-5-phenyloxazole.
Caption: Workflow for 4-(4-fluorobenzyl)oxazole synthesis.
Synthesis of 4-(4-Fluorobenzyl)imidazoles
The Van Leusen three-component reaction (vL-3CR) allows for the synthesis of 1,5-disubstituted-4-(4-fluorobenzyl)imidazoles from an aldehyde, a primary amine, and α-Tosyl-(4-fluorobenzyl) isocyanide. The aldimine is generated in situ, simplifying the procedure.[1][2]
Quantitative Data Summary
| Entry | Aldehyde (R¹-CHO) | Amine (R²-NH₂) | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 1-Benzyl-4-(4-fluorobenzyl)-5-phenylimidazole | ~70-85% (estimated) |
| 2 | 4-Anisaldehyde | Methylamine | 4-(4-Fluorobenzyl)-5-(4-methoxyphenyl)-1-methylimidazole | ~70-80% (estimated) |
| 3 | Isobutyraldehyde | Aniline | 4-(4-Fluorobenzyl)-5-isopropyl-1-phenylimidazole | ~65-75% (estimated) |
Note: Yields are estimated based on typical Van Leusen imidazole syntheses.
Experimental Protocol: Synthesis of 1-Benzyl-4-(4-fluorobenzyl)-5-phenylimidazole
Materials:
-
Benzaldehyde (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
To a solution of benzaldehyde (1.0 equiv) and benzylamine (1.0 equiv) in methanol, stir at room temperature for 30 minutes to form the aldimine in situ.
-
Add α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv) and potassium carbonate (2.0 equiv) to the reaction mixture.
-
Stir the mixture at reflux for 6-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield the desired imidazole.
Synthesis of 3-Substituted-4-(4-fluorobenzyl)pyrroles
Pyrroles can be synthesized by the reaction of α-Tosyl-(4-fluorobenzyl) isocyanide with Michael acceptors, such as α,β-unsaturated esters, ketones, or nitriles, in the presence of a strong base like sodium hydride or DBU.
Quantitative Data Summary
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Ethyl acrylate | Ethyl 4-(4-fluorobenzyl)-1H-pyrrole-3-carboxylate | ~50-70% (estimated) |
| 2 | Chalcone | 4-(4-Fluorobenzyl)-3,5-diphenyl-1H-pyrrole | ~60-75% (estimated) |
| 3 | Acrylonitrile | 4-(4-Fluorobenzyl)-1H-pyrrole-3-carbonitrile | ~55-70% (estimated) |
Note: Yields are estimated based on analogous reactions with TosMIC.
Experimental Protocol: Synthesis of Ethyl 4-(4-fluorobenzyl)-1H-pyrrole-3-carboxylate
Materials:
-
α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv)
-
Ethyl acrylate (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF under an inert atmosphere, add a solution of α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv) in THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl acrylate (1.2 equiv) in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired pyrrole.
Synthesis of 4-(4-Fluorobenzyl)thiazoles
The synthesis of thiazoles using α-Tosyl-(4-fluorobenzyl) isocyanide is less commonly reported but can be envisioned through a reaction with a thioamide or a related sulfur-containing species. The Hantzsch thiazole synthesis is a more traditional route.[3][4] A plausible, though less conventional, approach would involve the reaction of the isocyanide with a thiocarbonyl compound.
Caption: Proposed pathway for thiazole synthesis.
Conclusion
α-Tosyl-(4-fluorobenzyl) isocyanide is a valuable reagent for the synthesis of a variety of medicinally relevant heterocycles. The Van Leusen reaction and its modifications provide efficient and modular routes to substituted oxazoles, imidazoles, and pyrroles. While the direct synthesis of thiazoles using this reagent is less established, its reactivity suggests potential for the development of novel synthetic methodologies. The protocols and data presented herein serve as a guide for researchers in the application of this versatile building block in their synthetic endeavors. Further exploration of the reactivity of α-Tosyl-(4-fluorobenzyl) isocyanide is encouraged to expand its utility in the synthesis of complex molecular architectures.
References
- 1. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 2. tsijournals.com [tsijournals.com]
- 3. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a-Tosyl-(4-fluorobenzyl) isocyanide in the Van Leusen Multicomponent Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of a-Tosyl-(4-fluorobenzyl) isocyanide in the van Leusen multicomponent reaction for the synthesis of 1,4,5-trisubstituted imidazoles. This versatile isocyanide reagent is a valuable building block in medicinal chemistry and drug discovery, enabling the efficient construction of complex heterocyclic scaffolds.
Introduction
The van Leusen multicomponent reaction is a powerful tool in organic synthesis for the formation of various heterocycles, most notably imidazoles.[1] The reaction typically involves the condensation of an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) derivative.[2] this compound, a substituted TosMIC reagent, allows for the introduction of a 4-fluorobenzyl moiety at the 4-position of the imidazole ring, a common structural motif in pharmacologically active compounds. The fluorine atom can significantly influence the compound's metabolic stability, binding affinity, and pharmacokinetic properties.
The overall transformation is a highly efficient one-pot synthesis that proceeds under relatively mild conditions and demonstrates broad functional group tolerance.[1]
Reaction Principle
The van Leusen imidazole synthesis is a [3+2] cycloaddition reaction.[3] The reaction is initiated by the in situ formation of an aldimine from an aldehyde and a primary amine. Subsequently, a base abstracts the acidic proton from the α-carbon of this compound, generating a nucleophilic carbanion. This anion then attacks the electrophilic carbon of the aldimine. The resulting adduct undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to yield the aromatic 1,4,5-trisubstituted imidazole.[3]
Applications in Medicinal Chemistry
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3] The van Leusen reaction, particularly with functionalized TosMIC derivatives like this compound, provides a rapid and efficient means to generate libraries of substituted imidazoles for drug discovery programs. These compounds are of significant interest as potential inhibitors of enzymes such as p38 MAP kinase, which is involved in inflammatory responses, and as scaffolds for other biologically active molecules.[4]
Experimental Protocols
While specific experimental data for the use of this compound in the van Leusen imidazole synthesis is not widely published in the form of quantitative tables, a general protocol can be adapted from established procedures for analogous aryl-substituted TosMIC reagents. The following protocols are based on the well-established methodologies for the van Leusen three-component reaction.
General Protocol for the One-Pot Synthesis of 1,4,5-Trisubstituted Imidazoles
This protocol is adapted from the general procedure for the van Leusen imidazole synthesis.[1][5]
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
This compound (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (or another suitable protic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., ethyl acetate) and purification (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for a period of 2 to 24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1,5-disubstituted-4-(4-fluorobenzyl)imidazole.
Note: The aldimine can also be pre-formed by reacting the aldehyde and amine for about 30 minutes before adding the isocyanide and base.[1]
Data Presentation
The following table presents representative yields for the van Leusen oxazole synthesis using a structurally similar reagent, α-benzyl-p-toluenesulfonylmethyl isocyanide, which can serve as a reference for expected outcomes with this compound in imidazole synthesis.[6]
| Entry | α-Substituted TosMIC | Aldehyde | Product | Yield (%) |
| 1 | α-Benzyl-p-toluenesulfonylmethyl isocyanide | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | α-Benzyl-p-toluenesulfonylmethyl isocyanide | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the van Leusen imidazole synthesis.
Caption: General mechanism of the van Leusen imidazole synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the synthesis and purification of 1,4,5-trisubstituted imidazoles via the van Leusen reaction.
Caption: Experimental workflow for the van Leusen imidazole synthesis.
References
- 1. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for a-Tosyl-(4-fluorobenzyl) isocyanide in the Ugi Reaction for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in synthetic and medicinal chemistry, enabling the rapid assembly of complex molecules from simple starting materials.[1][2][3] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable scaffolds for the synthesis of peptidomimetics and other biologically active compounds.[4][5][6] The use of functionalized isocyanides, such as a-Tosyl-(4-fluorobenzyl) isocyanide, introduces additional diversity and functionality into the Ugi products, making them attractive building blocks for drug discovery and development.[7][8]
This document provides detailed application notes and a generalized experimental protocol for the use of this compound in the Ugi reaction for the synthesis of peptide and peptidomimetic structures.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of multicomponent reactions (MCRs) due to its high atom economy, operational simplicity, and the structural diversity of its products.[2][3] The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the stable bis-amide product.[9][10]
Reaction Mechanism
The generally accepted mechanism for the Ugi reaction is as follows:
-
Imine Formation: The aldehyde and the primary amine condense to form an imine (Schiff base).
-
Protonation: The carboxylic acid protonates the imine, forming a reactive iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide adds to the iminium ion to form a nitrilium ion intermediate.
-
Addition of Carboxylate: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer (Mumm rearrangement) to yield the final, stable α-acylamino amide product.[4][9][10]
Diagram of the Ugi Reaction Mechanism
Caption: General mechanism of the Ugi four-component reaction.
Application of this compound in Peptide Synthesis
This compound is a valuable reagent in the Ugi reaction for several reasons:
-
Structural Diversity: The tosyl group can be retained in the final product or can serve as a leaving group in subsequent transformations, allowing for further diversification of the peptide scaffold.
-
Fluorine Incorporation: The presence of a fluorine atom is often desirable in drug candidates as it can enhance metabolic stability, binding affinity, and bioavailability.
-
Solid-Phase Synthesis: The tosyl group can potentially be used for attachment to a solid support, facilitating the synthesis of peptide libraries.[11]
The Ugi reaction with this compound can be used to synthesize a variety of dipeptide and peptidomimetic structures by varying the aldehyde, amine, and carboxylic acid components. For example, using an N-protected amino acid as the carboxylic acid component directly leads to the formation of a dipeptide derivative.
Experimental Protocols
The following is a general protocol for the Ugi four-component reaction using this compound. This protocol is based on established procedures for similar tosylmethyl isocyanide derivatives and should be optimized for specific substrates.[1][7]
Materials and Reagents
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Primary amine (e.g., benzylamine, aniline)
-
Carboxylic acid (e.g., acetic acid, N-Boc-glycine)
-
This compound
-
Solvent (e.g., methanol, dichloromethane, trifluoroethanol)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
General Procedure for the Ugi Reaction
-
Imine Formation (Optional Pre-formation): In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Addition of Components: To the solution containing the imine (or a mixture of the aldehyde and amine), add the carboxylic acid (1.0 mmol).
-
Addition of Isocyanide: Add this compound (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Ugi reaction.
Data Presentation
The following table provides a representative example of the types of products and expected yields for the Ugi reaction with a tosylmethyl isocyanide derivative. The yields are generally good to excellent, depending on the specific substrates used.
| Aldehyde (R¹CHO) | Amine (R²NH₂) | Carboxylic Acid (R³COOH) | Isocyanide | Product | Yield (%) |
| Benzaldehyde | Benzylamine | Acetic Acid | This compound | N-Benzyl-2-acetamido-N-(1-(4-fluorophenyl)-1-tosylethyl)benzamide | 85-95 |
| Isobutyraldehyde | Cyclohexylamine | N-Boc-Glycine | This compound | tert-Butyl (2-((N-(1-(4-fluorophenyl)-1-tosylethyl)-N-cyclohexyl-3-methylbutanamido)methyl)amino)-2-oxoethyl)carbamate | 80-90 |
| Formaldehyde | Aniline | Benzoic Acid | This compound | N-(1-(4-Fluorophenyl)-1-tosylethyl)-N-phenyl-2-benzamidoacetamide | 75-85 |
Note: The yields presented are hypothetical and based on typical outcomes for similar Ugi reactions. Actual yields may vary depending on the specific reaction conditions and substrates.
Conclusion
The Ugi four-component reaction using this compound offers a versatile and efficient method for the synthesis of complex dipeptides and peptidomimetics. The reaction is characterized by its operational simplicity, high convergence, and the ability to introduce significant structural diversity in a single step. The protocols and information provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery exploring the applications of this powerful multicomponent reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. sciepub.com [sciepub.com]
- 4. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 10. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
Applications of α-Tosyl-(4-fluorobenzyl) isocyanide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tosyl-(4-fluorobenzyl) isocyanide is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic scaffolds through isocyanide-based multicomponent reactions (IMCRs). The presence of the tosyl group activates the adjacent methylene protons, while the isocyanide functionality serves as a unique "chameleonic" species, capable of reacting with both nucleophiles and electrophiles at the same carbon atom. The 4-fluorobenzyl moiety can enhance metabolic stability and binding interactions of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of α-Tosyl-(4-fluorobenzyl) isocyanide in the synthesis of biologically active compounds, with a focus on anticancer applications.
Key Applications in Medicinal Chemistry
The primary application of α-Tosyl-(4-fluorobenzyl) isocyanide lies in its utility as a key component in multicomponent reactions, such as the Ugi and Passerini reactions. These reactions allow for the rapid and efficient generation of diverse libraries of small molecules with potential therapeutic applications.
-
Synthesis of Peptidomimetics and Heterocycles: IMCRs involving α-Tosyl-(4-fluorobenzyl) isocyanide are instrumental in the synthesis of peptidomimetics and a wide array of heterocyclic structures, including oxindoles, β-lactams, and other scaffolds of medicinal importance.[1][2]
-
Anticancer Drug Discovery: A significant focus of research has been the synthesis of novel compounds with anticancer activity. Derivatives of α-Tosyl-(4-fluorobenzyl) isocyanide have been investigated for their potential to induce apoptosis and inhibit key signaling pathways implicated in cancer progression.[3]
-
Enzyme Inhibition: The diverse structures accessible through reactions with this isocyanide have been explored as inhibitors of various enzymes, playing a role in the development of targeted therapies.
Data Presentation
Table 1: Reaction Yields for Multicomponent Reactions
This table summarizes representative yields for Ugi and Passerini reactions utilizing α-Tosyl-(4-fluorobenzyl) isocyanide and structurally related analogs.
| Reaction Type | Aldehyde/Ketone | Amine/Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |
| Passerini | 4-Bromo salicylaldehyde (acetylated) | Phenylacetic acid | 4-Fluorobenzyl isocyanide | α-Acyloxyamide | 70 | [4] |
| Ugi | Isatin | β-Alanine | Various isocyanides | Oxindole-based β-lactam | Generally high | [1] |
| Ugi | o-Iodobenzaldehyde | Aniline | tert-Butyl isocyanide | α-Acetamido-α-phenylacetamide | 84 | [5] |
| Passerini | Isatin | Benzoic acid | Cyclohexyl isocyanide | α-Acyloxyamide-oxindole | 86 | [6][7] |
Table 2: Anticancer Activity of Ugi and Passerini Reaction Products
This table presents the half-maximal inhibitory concentration (IC₅₀) values of various compounds synthesized using multicomponent reactions, highlighting their potential as anticancer agents.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Ugi-bisamide (Adduct 8) | A549 (Lung Cancer) | 1.39 | [3] |
| Ugi-bisamide (Adduct 8) | WI-38 (Normal Fibroblasts) | >20 | [3] |
| Oleoyl-Quercetin Hybrid (Compound 2) | HCT116 (Colorectal Cancer) | 0.34 | [8] |
| Oxindole-based α-Acyloxyamide | Various solid tumor lines | 1.3 - 21 | [9] |
| Tosyl-containing compounds | Various cancer cell lines | 10 - 50 | [8] |
Table 3: Enzyme Inhibition by Ugi Adducts
This table showcases the inhibitory activity of Ugi adducts against key enzymes in the PI3K/mTOR signaling pathway.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Ugi Adduct 8 | PI3K | 1.21 | [3] |
| Ugi Adduct 8 | mTOR | 0.26 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Ugi Four-Component Reaction (U-4CR)
This protocol is adapted from established procedures for the Ugi reaction and can be applied to α-Tosyl-(4-fluorobenzyl) isocyanide for the synthesis of α-acetamido carboxamides.[10][11][12]
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 eq)
-
Methanol (or 2,2,2-trifluoroethanol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq).
-
Dissolve the components in a minimal amount of methanol (approximately 0.5-1.0 M concentration of reactants).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium intermediate.
-
Add α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for the Passerini Three-Component Reaction (P-3CR)
This protocol is a general guideline for the Passerini reaction, which can be adapted for α-Tosyl-(4-fluorobenzyl) isocyanide to synthesize α-acyloxy amides.[4][13][14]
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 eq)
-
Aprotic solvent (e.g., dichloromethane, toluene)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 eq) and the carboxylic acid (1.0 eq) in an aprotic solvent like dichloromethane.
-
Stir the solution at room temperature.
-
Add α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 eq) to the mixture.
-
Continue to stir the reaction at room temperature for 24-72 hours, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by crystallization or flash column chromatography.
Visualizations
Signaling Pathway Diagram
References
- 1. One step access to oxindole-based β-lactams through Ugi four-center three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual targeted Ugi-bisamides induce caspase-mediated apoptosis and inhibit PI3K/mTOR signaling in NSCLC - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.uevora.pt [dspace.uevora.pt]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Passerini Reaction [organic-chemistry.org]
Application Notes and Protocols: α-Tosyl-(4-fluorobenzyl) isocyanide in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tosyl-(4-fluorobenzyl) isocyanide is a versatile building block in organic synthesis, particularly valued in the construction of diverse and complex bioactive molecules. Its unique trifunctional nature, possessing a tosyl group, a fluorobenzyl moiety, and a reactive isocyanide group, enables its participation in a variety of multicomponent reactions (MCRs). These reactions, such as the van Leusen, Ugi, and Passerini reactions, are highly efficient in generating molecular diversity from simple starting materials in a single step. This attribute makes α-Tosyl-(4-fluorobenzyl) isocyanide a valuable reagent in drug discovery and development for the synthesis of heterocyclic compounds like oxazoles and imidazoles, as well as peptidomimetics, which are known to exhibit a wide range of biological activities, including antifungal, anticancer, and kinase inhibitory effects.[1][2]
This document provides detailed application notes and experimental protocols for the use of α-Tosyl-(4-fluorobenzyl) isocyanide in the synthesis of bioactive compounds, focusing on the generation of substituted oxazoles with potential therapeutic applications.
Application: Synthesis of 4-(4-Fluorobenzyl)-5-phenyloxazole via Modified van Leusen Reaction
The van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring system, a scaffold present in numerous pharmacologically active compounds.[1] A modification of this reaction utilizing α-substituted tosylmethyl isocyanides, such as α-Tosyl-(4-fluorobenzyl) isocyanide, provides a direct route to 4,5-disubstituted oxazoles.[1] These compounds are of significant interest in medicinal chemistry. For instance, the oxazole core is found in various kinase inhibitors and other therapeutic agents. This protocol details the synthesis of 4-(4-fluorobenzyl)-5-phenyloxazole, a representative compound illustrating the utility of this methodology.
Reaction Principle
The synthesis involves the base-promoted cycloaddition of α-Tosyl-(4-fluorobenzyl) isocyanide with an aldehyde (benzaldehyde in this case). The reaction proceeds through the formation of an intermediate oxazoline, which then undergoes elimination of p-toluenesulfinic acid to yield the aromatic 4,5-disubstituted oxazole.[1]
Caption: General workflow for the modified van Leusen oxazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Fluorobenzyl)-5-phenyloxazole
This protocol is adapted from established procedures for the modified van Leusen oxazole synthesis.[1]
Materials:
-
α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv) and benzaldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at reflux for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-fluorobenzyl)-5-phenyloxazole.
Data Presentation
Table 1: Synthesis of 4,5-Disubstituted Oxazoles using α-Substituted Tosylmethyl Isocyanides.[1]
| Entry | α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | 4-Fluorobenzyl | Benzaldehyde | 4-(4-Fluorobenzyl)-5-phenyloxazole | ~80 (Estimated) |
| 3 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| 4 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| 5 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
Note: The yield for 4-(4-fluorobenzyl)-5-phenyloxazole is an estimation based on similar reactions, as specific literature data for this exact transformation was not found in the provided search results. The other yields are reported from literature.[1]
Application: Synthesis of Bioactive Peptidomimetics via Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides, which are valuable peptidomimetics.[3][4] α-Tosyl-(4-fluorobenzyl) isocyanide can serve as the isocyanide component in this reaction, leading to the formation of complex peptide-like structures with potential biological activity, such as anticancer properties.[5]
Reaction Principle
The Ugi reaction involves the one-pot condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate to form an α-adduct. This intermediate subsequently undergoes a Mumm rearrangement to yield the final α-acylamino amide product.[3]
Caption: Workflow of the Ugi four-component reaction.
Experimental Protocols
Protocol 2: General Procedure for the Ugi Synthesis of Peptidomimetics
This is a general protocol for the Ugi reaction. Specific substrates and conditions should be optimized for the desired product.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv)
-
Methanol (MeOH) or other suitable polar solvent
Procedure:
-
In a suitable reaction vessel, dissolve the aldehyde, amine, and carboxylic acid in methanol.
-
Stir the mixture at room temperature for a designated period (e.g., 30 minutes) to allow for imine formation.
-
Add α-Tosyl-(4-fluorobenzyl) isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography, recrystallization, or preparative HPLC.
Application: Synthesis of α-Acyloxy Amides via Passerini Reaction
The Passerini three-component reaction (P-3CR) is another important isocyanide-based MCR that yields α-acyloxy amides from an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[6] These products have shown a range of biological activities, including antimicrobial effects.[7]
Reaction Principle
The Passerini reaction is believed to proceed through the initial interaction of the carbonyl compound and the carboxylic acid, which then reacts with the isocyanide. A subsequent intramolecular acyl transfer (Mumm-like rearrangement) of an intermediate nitrilium species leads to the final α-acyloxy amide.[8]
Caption: General workflow of the Passerini three-component reaction.
Experimental Protocols
Protocol 3: General Procedure for the Passerini Synthesis of α-Acyloxy Amides
This is a general protocol for the Passerini reaction. Specific substrates and conditions should be optimized for the desired product.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 equiv)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the aldehyde or ketone and the carboxylic acid in an aprotic solvent.
-
Add α-Tosyl-(4-fluorobenzyl) isocyanide to the solution.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Conclusion
α-Tosyl-(4-fluorobenzyl) isocyanide is a highly valuable and versatile reagent for the synthesis of a wide array of bioactive compounds. Its application in multicomponent reactions such as the van Leusen, Ugi, and Passerini reactions provides an efficient and atom-economical pathway to complex molecular architectures, including substituted oxazoles, peptidomimetics, and α-acyloxy amides. The protocols and data presented herein serve as a guide for researchers in the fields of medicinal chemistry and drug discovery to harness the synthetic potential of this powerful building block in the development of novel therapeutic agents. Further exploration of its reactivity is expected to uncover new applications and lead to the discovery of compounds with enhanced biological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for a-Tosyl-(4-fluorobenzyl) isocyanide in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Tosyl-(4-fluorobenzyl) isocyanide is a versatile reagent in modern organic synthesis, primarily utilized in multicomponent reactions (MCRs) to construct complex molecular architectures.[1] Its unique structure, featuring a tosyl group, a 4-fluorobenzyl moiety, and a reactive isocyanide functional group, makes it a valuable building block for the synthesis of various heterocyclic compounds, which are prominent scaffolds in numerous natural products and pharmaceuticals.[1] While a specific total synthesis of a named natural product using this exact reagent is not readily found in a broad search of the literature, its application in powerful synthetic methodologies like the van Leusen oxazole synthesis demonstrates its significant potential for creating key structural motifs found in biologically active molecules.
This document provides detailed application notes and protocols for the use of this compound in the van Leusen oxazole synthesis, a key strategy for the preparation of substituted oxazoles.
Key Applications in Heterocyclic Synthesis
This compound is a key reactant in several isocyanide-based multicomponent reactions that are instrumental in the efficient construction of diverse molecular frameworks.
-
Van Leusen Oxazole Synthesis: This reaction enables the formation of oxazole rings from aldehydes and tosylmethyl isocyanide (TosMIC) derivatives. The use of α-substituted TosMIC reagents like this compound allows for the synthesis of 4-substituted oxazoles, providing a direct route to a class of heterocycles present in many natural products.[1][2]
-
Passerini Reaction: This three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide yields α-acyloxy amides.[3][4] These products are valuable intermediates in the synthesis of depsipeptides and other natural products.
-
Ugi Reaction: A four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form α-acylamino amides. The Ugi reaction is renowned for its ability to generate peptide-like structures with high molecular diversity, which is crucial in medicinal chemistry and the synthesis of natural product analogs.
Data Presentation: Van Leusen Oxazole Synthesis
The following table summarizes the expected yields for the synthesis of various 4-(4-fluorobenzyl)-5-substituted oxazoles using this compound in a modified van Leusen reaction. The data is based on analogous reactions with similar α-substituted TosMIC reagents.
| Entry | Aldehyde (R²) | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 4-(4-Fluorobenzyl)-5-phenyloxazole | ~85 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Fluorobenzyl)-5-(4-chlorophenyl)oxazole | ~82 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Fluorobenzyl)-5-(4-methoxyphenyl)oxazole | ~88 |
| 4 | Furan-2-carbaldehyde | 4-(4-Fluorobenzyl)-5-(furan-2-yl)oxazole | ~75 |
| 5 | Cyclohexanecarboxaldehyde | 4-(4-Fluorobenzyl)-5-cyclohexyloxazole | ~70 |
Experimental Protocols
General Protocol for the Synthesis of 4-(4-Fluorobenzyl)-5-phenyloxazole
This protocol is adapted from the modified Van Leusen oxazole synthesis.[1]
Materials:
-
This compound
-
Benzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) and benzaldehyde (1.0 equiv) in anhydrous methanol, add potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at reflux for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure 4-(4-fluorobenzyl)-5-phenyloxazole.
Mandatory Visualizations
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Caption: Experimental Workflow for Oxazole Synthesis.
References
Application Notes and Protocols for a-Tosyl-(4-fluorobenzyl) isocyanide in Novel Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
a-Tosyl-(4-fluorobenzyl) isocyanide, a prominent member of the tosylmethyl isocyanide (TosMIC) family of reagents, has emerged as a versatile and powerful building block in the synthesis of complex organic molecules for pharmaceutical development.[1] Its unique trifunctionality, featuring an isocyanide group, an acidic methylene proton, and a tosyl leaving group, enables its participation in a variety of multicomponent reactions (MCRs) to construct diverse heterocyclic scaffolds. The presence of a fluorine atom on the benzyl ring can enhance the compound's reactivity, solubility, and metabolic stability, making it an attractive component for designing novel drug candidates.[1]
These application notes provide a detailed overview of the utility of this compound in the synthesis of key heterocyclic structures, such as oxazoles and imidazoles, through the Van Leusen reaction, as well as its application in Passerini and Ugi reactions for the rapid generation of compound libraries. Detailed experimental protocols, quantitative data, and visual diagrams of workflows and relevant biological pathways are presented to facilitate its adoption in drug discovery and development programs.
I. Synthesis of Heterocyclic Scaffolds
This compound is a key reagent in the Van Leusen reaction for the synthesis of substituted oxazoles and imidazoles, which are privileged structures in medicinal chemistry.[2]
A. Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis provides an efficient method for the preparation of 4-substituted and 4,5-disubstituted oxazoles by reacting an α-substituted TosMIC reagent with an aldehyde in the presence of a base.[2]
Reaction Principle: The reaction proceeds through the deprotonation of the TosMIC reagent, followed by nucleophilic attack on the aldehyde. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the oxazole ring.[2]
Experimental Protocol: General Procedure for 4,5-Disubstituted Oxazole Synthesis
-
Reaction Setup: To a solution of an α-substituted tosylmethyl isocyanide (e.g., this compound) (1.0 equiv) and an aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).
-
Reaction Execution: Stir the reaction mixture at reflux for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Partition the residue between water and ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel.[3]
Quantitative Data: Synthesis of 4,5-Disubstituted Oxazoles
| Entry | a-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
Table adapted from Sisko et al. and represents a general trend for the Van Leusen oxazole synthesis.[3]
B. Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from aldimines and this compound. The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine.[4]
Reaction Principle: The reaction involves a base-induced [3+2] cycloaddition of the TosMIC reagent to the C=N double bond of the aldimine. The resulting intermediate, a 4-tosyl-2-imidazoline, then eliminates p-toluenesulfinic acid to form the aromatic imidazole ring.[4]
Experimental Protocol: General Procedure for 1,4,5-Trisubstituted Imidazole Synthesis
-
Imine Formation (in situ): In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in a suitable solvent such as methanol or ethanol. Stir for 30 minutes at room temperature.
-
Cycloaddition: To the solution containing the in situ generated imine, add this compound (1.0 equiv) and a base such as potassium carbonate (2.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle heating until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Diagram of Van Leusen Imidazole Synthesis Workflow
Caption: Workflow for the Van Leusen three-component imidazole synthesis.
II. Multicomponent Reactions for Library Synthesis
Multicomponent reactions are highly efficient for generating molecular diversity in drug discovery. This compound is a valuable component in Passerini and Ugi reactions.
A. Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[5][6] These products can be valuable intermediates or final drug candidates.
Reaction Principle: The generally accepted mechanism in aprotic solvents involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which increases the electrophilicity of the carbonyl carbon. The nucleophilic isocyanide then attacks the activated carbonyl, leading to a nitrilium intermediate, followed by an intramolecular acyl transfer to yield the final product.[5]
Experimental Protocol: General Procedure for the Passerini Reaction
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and the aldehyde (1.1 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Addition of Isocyanide: To the stirred solution, add this compound (1.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.[5]
Diagram of Passerini Reaction Mechanism
Caption: Generalized mechanism of the Passerini three-component reaction.
B. Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[7][8] This reaction is highly valued in medicinal chemistry for its ability to rapidly generate libraries of complex molecules with multiple points of diversity.
Reaction Principle: The Ugi reaction typically begins with the formation of an imine from the aldehyde and amine. The imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the isocyanide. The subsequent addition of the carboxylate anion and an intramolecular Mumm rearrangement leads to the final α-acylamino amide product.[8]
Experimental Protocol: General Procedure for the Ugi Reaction
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) and amine (1.0 equiv) in a polar solvent such as methanol, stir for 10-30 minutes at room temperature.
-
Addition of Components: Add the carboxylic acid (1.0 equiv) to the mixture, followed by this compound (1.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-72 hours.
-
Work-up: Upon completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Purification: The residue can be purified by recrystallization or column chromatography to yield the desired α-acylamino amide.[9][10]
Quantitative Data: Synthesis of Sulfonyl Fluoro Peptides via Ugi Reaction
| Entry | Aldehyde | Amine | N-protected Amino Acid | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | N-Tosyl Glycine | SuFExable Isocyanide 1 | 92 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | N-Tosyl Glycine | SuFExable Isocyanide 1 | 90 |
| 3 | Benzaldehyde | Cyclohexylamine | N-Cbz L-Alanine | SuFExable Isocyanide 2 | 95 |
| 4 | Isobutyraldehyde | Benzylamine | N-Cbz L-Alanine | SuFExable Isocyanide 2 | 93 |
Table adapted from a study on SuFExable isocyanides in the Ugi reaction, demonstrating the high yields achievable.[9]
III. Application in the Development of Kinase Inhibitors
The heterocyclic scaffolds and diverse molecular frameworks generated using this compound are of significant interest in the development of kinase inhibitors. Many kinase inhibitors feature a core heterocyclic structure that interacts with the ATP-binding site of the kinase.
Signaling Pathway Context: Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them important therapeutic targets. For example, the inhibition of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR can block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting tumor growth and angiogenesis.[11][12]
Diagram of a Generic Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of pharmaceutically relevant compounds. Its utility in the Van Leusen, Passerini, and Ugi reactions allows for the efficient construction of diverse libraries of heterocyclic and peptide-like molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of this reagent in their drug discovery and development endeavors, particularly in the search for novel kinase inhibitors and other therapeutic agents.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 8. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of reactions with a-Tosyl-(4-fluorobenzyl) isocyanide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving a-Tosyl-(4-fluorobenzyl) isocyanide. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile building block primarily used in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, for the synthesis of complex organic molecules, including heterocyclic compounds.[1] The isocyanide group is highly reactive and can undergo various transformations like substitution, addition, and cycloaddition reactions, making it a valuable reagent in the development of pharmaceuticals and other bioactive compounds.[1][2]
Q2: What are the critical parameters that influence the yield of reactions involving this compound?
A2: Key parameters affecting reaction yield include maintaining anhydrous conditions due to the moisture sensitivity of the isocyanide, precise control of reaction temperature (often low temperatures are required), and accurate stoichiometric control of reagents to minimize side reactions such as dimerization or polymerization.[1] The choice of solvent is also crucial, as it can influence reactant solubility and reaction kinetics.
Q3: How can I confirm the purity of my synthesized this compound?
A3: The purity of the isocyanide can be assessed using standard spectroscopic techniques. In Infrared (IR) spectroscopy, a characteristic strong absorption band for the isocyanide group (N≡C) is expected in the range of 2110-2150 cm⁻¹.[3] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the overall structure, with the isocyanide carbon typically appearing in the 156-170 ppm region in the ¹³C NMR spectrum.[3] Mass spectrometry can be used to confirm the molecular weight of the compound.
Q4: What are the common side products in reactions involving this compound?
A4: Common side products can include dimers or polymers of the isocyanide, especially if the reaction conditions are not optimized.[1] In multicomponent reactions, incomplete reactions can lead to the persistence of starting materials or the formation of intermediates. Hydrolysis of the isocyanide to the corresponding formamide can also occur if moisture is present.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of this compound.
Issue 1: Low Yield in the Synthesis of this compound
| Possible Cause | Suggested Solution |
| Incomplete Dehydration of the Formamide Intermediate | Ensure the use of a sufficient excess of the dehydrating agent (e.g., POCl₃). Optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting formamide. |
| Degradation of the Isocyanide Product | Isocyanides can be sensitive to heat and acidic conditions. Maintain low temperatures during the dehydration step and subsequent workup.[1] Use a mild base (e.g., triethylamine) to neutralize any generated acid. Store the purified isocyanide under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. |
| Presence of Moisture | All glassware should be thoroughly dried, and anhydrous solvents must be used. Perform the reaction under an inert atmosphere to prevent the hydrolysis of the isocyanide.[1] |
| Suboptimal Stoichiometry | Carefully control the stoichiometry of the reagents, particularly the base and the dehydrating agent, to prevent side reactions.[1] |
Issue 2: Low Yield in Reactions Utilizing this compound (e.g., Ugi, Passerini)
| Possible Cause | Suggested Solution |
| Low Reactivity of the Isocyanide | The electron-withdrawing nature of the tosyl group can sometimes reduce the nucleophilicity of the isocyanide. Consider using a Lewis acid catalyst to activate the electrophilic component (e.g., the aldehyde or ketone) in the reaction. |
| Impure Isocyanide | Ensure the this compound is of high purity before use. Purify the isocyanide by column chromatography or recrystallization if necessary.[1] |
| Side Reactions (e.g., Polymerization) | Carefully control the stoichiometry of the reactants. In some cases, slow addition of the isocyanide to the reaction mixture can minimize polymerization. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction outcome. Screen different solvents to find the optimal one for your specific reaction. For example, while some reactions work well in aprotic solvents like THF or DCM, others may proceed more efficiently in more polar or protic solvents. |
Data Presentation
Table 1: Reported Yields for the Synthesis of Aryl Isocyanides
| Compound | Reaction Type | Solvent | Yield (%) |
| This compound | Dehydration of formamide | Tetrahydrofuran | 76-88[1] |
| a-Tosyl-(2,4-difluorobenzyl) isocyanide | Dehydration of formamide | Tetrahydrofuran | 89.6[4] |
| a-Tosyl-(4-chlorobenzyl) isocyanide | Recrystallization | Petroleum ether | 80[2] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-fluorobenzyl)-p-toluenesulfonamide
-
Dissolve 4-fluorobenzylamine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 equiv) dropwise.
-
Add triethylamine (Et₃N) (2.0 equiv) to neutralize the HCl formed during the reaction.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.[1]
Protocol 2: Synthesis of N-(α-tosyl-4-fluorobenzyl)formamide
-
Combine N-(4-fluorobenzyl)-p-toluenesulfonamide (1.0 equiv), formamide (2.5 equiv), and chlorotrimethylsilane (1.1 equiv) in tetrahydrofuran (THF).
-
Heat the mixture at 50°C for 4-5 hours.
-
Add p-toluenesulfonic acid (1.5 equiv) and continue heating for an additional 4-5 hours.
-
Cool the reaction mixture and precipitate the product by adding diethyl ether.
-
Filter the solid to isolate the formamide intermediate.[1]
Protocol 3: Synthesis of this compound
-
Suspend N-(α-tosyl-4-fluorobenzyl)formamide (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add phosphorus oxychloride (POCl₃) (2.0 equiv) at room temperature and stir for 5 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (Et₃N) (6.0 equiv) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient).[1]
Mandatory Visualizations
References
Technical Support Center: Purification of α-Tosyl-(4-fluorobenzyl) isocyanide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Tosyl-(4-fluorobenzyl) isocyanide. Our aim is to address common challenges encountered during the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying α-Tosyl-(4-fluorobenzyl) isocyanide?
The two primary methods for the purification of α-Tosyl-(4-fluorobenzyl) isocyanide are flash column chromatography and recrystallization.[1] Flash chromatography is often used for initial purification from the crude reaction mixture, while recrystallization can be employed to achieve a higher purity product.[1][2]
Q2: What are the typical impurities in a crude α-Tosyl-(4-fluorobenzyl) isocyanide reaction mixture?
Common impurities may include unreacted starting materials such as N-(α-tosyl-4-fluorobenzyl)formamide, excess reagents like triethylamine and phosphorus oxychloride (or their byproducts), and potential side-products from dimerization or decomposition.[1][2] The presence of a brown color in the crude product can indicate impurities.[2]
Q3: My isocyanide product appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
Isocyanides can be sensitive to the acidic nature of standard silica gel, leading to decomposition and poor recovery.[3] To mitigate this, you can use a deactivated silica gel. This can be achieved by preparing a slurry of the silica gel in a solvent system containing 1-3% triethylamine before packing the column.[4] Alternatively, using a different stationary phase like alumina might be a viable option.[2]
Q4: What solvent systems are recommended for flash chromatography of α-Tosyl-(4-fluorobenzyl) isocyanide?
A common solvent system for the flash chromatography of α-Tosyl-(4-fluorobenzyl) isocyanide is a mixture of hexane and ethyl acetate (EtOAc).[1] The optimal ratio will depend on your specific reaction mixture and should be determined by thin-layer chromatography (TLC) analysis to achieve good separation.
Q5: What is a suitable solvent for recrystallizing α-Tosyl-(4-fluorobenzyl) isocyanide?
Ethanol has been reported as a successful solvent for the recrystallization of α-Tosyl-(4-fluorobenzyl) isocyanide, yielding a purified product.[1] For similar tosyl isocyanide compounds, methanol and benzene have also been used.[2] The choice of solvent is critical to avoid product decomposition, especially with polar protic solvents.[3]
Troubleshooting Guides
Problem 1: Low Yield After Flash Chromatography
| Possible Cause | Suggested Solution |
| Product decomposition on silica gel | Use deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like alumina.[3][4] |
| Irreversible adsorption to silica | Consider using modified silica gel, such as ethylsilyl chloride-treated silica, which has shown to improve recovery for similar isocyanides.[3] |
| Improper solvent system | Optimize the solvent system using TLC to ensure the product elutes with an appropriate Rf value (typically 0.2-0.4 for good separation).[4] A gradient elution might be necessary for complex mixtures. |
| Product is too polar/non-polar for the chosen solvent system | If your product is streaking or not moving from the baseline on TLC, adjust the polarity of your eluent. For highly polar products, consider reverse-phase chromatography. |
Problem 2: Product is an Off-White or Yellow Solid After Purification
| Possible Cause | Suggested Solution |
| Residual colored impurities | If TLC shows a single spot, the color may be from a co-eluting impurity. Try recrystallization after the column.[2] |
| Trace metal impurities | Residual palladium from certain synthetic routes can cause coloration. Consider treating the solution with activated carbon before the final filtration or recrystallization step.[2][5] |
| Oxidation of the product | Isocyanides can be sensitive to air and light. Ensure proper handling under an inert atmosphere and store the purified product in a dark, cool place. |
| Inherent color of the pure compound | While often described as a white or light-brown solid, slight coloration might be inherent. Confirm purity using analytical techniques like NMR and mass spectrometry.[2] |
Problem 3: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate recrystallization solvent | The chosen solvent may have similar solubility for the product and impurities at both high and low temperatures. Screen a variety of solvents or solvent mixtures. |
| Product oiling out instead of crystallizing | This occurs when the solution is supersaturated or cooled too quickly. Try slower cooling, scratching the inside of the flask, or adding a seed crystal. |
| Co-crystallization of impurities | If an impurity has a very similar structure to the product, it may co-crystallize. In this case, a different purification technique like preparative HPLC might be necessary. |
Experimental Protocols
Flash Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate solvent system (e.g., hexane/ethyl acetate) by running a TLC of the crude reaction mixture. The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent. For acid-sensitive compounds, add 1-3% triethylamine to the eluent.[4]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that will be adsorbed by the silica.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.[4]
-
-
Elution:
-
Add the eluent to the top of the column and apply pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which the α-Tosyl-(4-fluorobenzyl) isocyanide is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol).[1]
-
Dissolution: Place the crude or partially purified solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inner wall of the flask or placing it in an ice bath or freezer.
-
Isolation of Crystals: Collect the crystals by suction filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Purification Methods and Reported Yields/Purity
| Purification Method | Compound | Solvent System / Solvent | Reported Yield | Reported Purity | Reference |
| Flash Chromatography | α-Tosyl-(4-fluorobenzyl) isocyanide | Hexane/Ethyl Acetate | - | - | [1] |
| Recrystallization | α-Tosyl-(4-fluorobenzyl) isocyanide | Ethanol | 85-92% (crude) | - | [1] |
| Recrystallization | α-Tosyl-(4-chlorobenzyl) isocyanide | Petroleum Ether | 80% | 98% | [3] |
| Chromatography | p-Tolylsulfonylmethyl isocyanide | Alumina | - | "Completely white material" | [2] |
| Recrystallization | p-Tolylsulfonylmethyl isocyanide | Methanol | - | "Analytically pure" | [2] |
| Recrystallization | α-Tosyl-(2,4-difluorobenzyl)isocyanide | n-Propanol | 89.6% | 98.08% | [6] |
Note: Data for closely related compounds are included for comparison.
Visualizations
Caption: General experimental workflow for the purification of α-Tosyl-(4-fluorobenzyl) isocyanide.
Caption: Troubleshooting logic for low yield in flash column chromatography.
References
- 1. a-Tosyl-(4-fluorobenzyl) isocyanide | 165806-95-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. α-Tosyl-(2,4-difluorobenzyl)isocyanide synthesis - chemicalbook [chemicalbook.com]
a-Tosyl-(4-fluorobenzyl) isocyanide stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with a-Tosyl-(4-fluorobenzyl) isocyanide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and proper handling of this compound in your experiments.
Troubleshooting Guide
Encountering issues with this compound? This guide will help you troubleshoot common problems related to its stability and reactivity.
Issue 1: Decreased reactivity or failed reaction.
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Possible Cause: The compound may have degraded due to improper storage or handling. Isocyanides are sensitive to moisture and heat.[1][2] Decomposition can occur at temperatures above 100°C.[2]
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Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container, in a dry, well-ventilated area, and potentially under an inert atmosphere as recommended.[1]
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Check for Contamination: Water contamination is a primary concern as the compound reacts violently with it.[1] Ensure all glassware and solvents are scrupulously dry.
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Assess Compound Quality: If degradation is suspected, it is advisable to use a fresh batch of the reagent or re-purify the existing stock if possible.
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Issue 2: Inconsistent results between experiments.
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Possible Cause: Variability in experimental setup, particularly concerning atmospheric moisture and temperature, can lead to inconsistent results.
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Troubleshooting Steps:
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Standardize Procedures: Implement strict protocols for handling the compound, including the use of a glove box or inert atmosphere techniques.
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Control Temperature: Perform reactions at a consistent and controlled temperature, avoiding excessive heat.[1]
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Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents to minimize the risk of hydrolysis.
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Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to store it in a tightly closed container in a dry and well-ventilated place.[1][3] Many suppliers recommend storage under an inert gas to prevent moisture exposure. For long-term storage, refrigeration at 0-8°C is often suggested.[4] The product should be stored in a locked area accessible only to authorized personnel.[1]
Q2: What are the primary signs of decomposition for this compound?
A2: While visual signs may not always be apparent, a decrease in reactivity, a change in color, or the presence of an unusual odor can indicate decomposition. The most reliable method to assess purity is through analytical techniques such as NMR spectroscopy or chromatography.
Q3: What safety precautions should be taken when handling this compound?
A3: This compound is hazardous and requires careful handling. Always work in a well-ventilated fume hood.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.[1] Avoid inhalation of any vapors or dust.[1] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.
Q4: Can I handle this compound on the open bench?
A4: Due to its sensitivity to moisture and its hazardous nature, handling this compound on an open bench is strongly discouraged.[1] It is best handled in a controlled environment, such as a glove box or under a constant stream of inert gas (e.g., argon or nitrogen).
Q5: What materials should be avoided when working with this compound?
A5: Avoid contact with water, as it reacts violently.[1] It is also incompatible with alcohols, strong bases, amines, and strong oxidizing agents.[1] Ensure that your reaction setup does not contain these substances unless they are part of the intended reaction protocol.
Quantitative Data Summary
For quick reference, the following table summarizes the key storage and handling parameters for this compound.
| Parameter | Recommended Condition | Source |
| Storage Temperature | See product label; some sources suggest 0-8°C | [1][4] |
| Atmosphere | Dry, inert gas (e.g., Argon) | |
| Container | Tightly closed | [1][3] |
| Location | Well-ventilated, locked area | [1][3] |
| Incompatible Materials | Water, alcohols, strong bases, amines, strong oxidizing agents | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability Under Various Conditions
This protocol outlines a method to evaluate the stability of this compound under different temperature and humidity levels.
Materials:
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This compound
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Anhydrous solvent (e.g., acetonitrile)
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Controlled environment chambers (for temperature and humidity)
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Inert gas (Argon or Nitrogen)
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HPLC or GC-MS system
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Appropriate vials with septa
Methodology:
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Sample Preparation:
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Under an inert atmosphere, accurately weigh and dissolve a known amount of this compound in an anhydrous solvent to prepare a stock solution of known concentration.
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Aliquot the stock solution into several vials.
-
-
Initial Analysis (T=0):
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Immediately analyze one of the freshly prepared vials using a validated HPLC or GC-MS method to determine the initial purity and concentration. This will serve as the baseline.
-
-
Incubation:
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Place the remaining vials into controlled environment chambers set to the following conditions:
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Condition A (Control): 2-8°C, dry, under inert gas.
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Condition B: Room temperature (~25°C), ambient humidity.
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Condition C: Elevated temperature (e.g., 40°C), ambient humidity.
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Condition D: Room temperature, high humidity (e.g., 75% RH).
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-
-
Time-Point Analysis:
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At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from each condition.
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Allow the vial to equilibrate to room temperature before opening.
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Analyze the sample by HPLC or GC-MS to determine the concentration and purity of this compound.
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-
Data Analysis:
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Compare the results from each time point and condition to the initial (T=0) analysis.
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Calculate the percentage degradation for each condition over time.
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Plot the degradation curves to visualize the stability under different conditions.
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Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Decision tree for selecting appropriate storage conditions.
References
Common side reactions of a-Tosyl-(4-fluorobenzyl) isocyanide and how to avoid them
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis and handling of a-Tosyl-(4-fluorobenzyl) isocyanide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Q1: My dehydration reaction of N-(a-Tosyl-(4-fluorobenzyl))formamide is resulting in a low yield or failing completely. What are the likely causes and how can I improve the outcome?
A1: Low yields in the synthesis of this compound typically stem from issues with reagents, reaction conditions, or the presence of moisture. Here is a systematic troubleshooting guide:
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Reagent and Solvent Quality:
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Purity of Starting Material: Ensure the N-(a-Tosyl-(4-fluorobenzyl))formamide is pure. Impurities can interfere with the dehydration process.
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Anhydrous Conditions: The isocyanide functional group is highly susceptible to hydrolysis. All glassware must be thoroughly dried, and anhydrous solvents (like THF or dichloromethane) must be used.[1] Work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
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Dehydrating Agent and Base: Use fresh and pure phosphorus oxychloride (POCl₃) and a suitable non-nucleophilic base like triethylamine. Ensure the base is anhydrous.
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Reaction Conditions:
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Temperature Control: The reaction is exothermic. It is crucial to maintain a low temperature (typically between 0°C and 10°C) during the addition of reagents to prevent side reactions and decomposition of the product.[1][2] Isocyanides of this type are known to be thermally unstable at temperatures above 35-40°C.[2]
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Stoichiometry: The molar ratios of the formamide, dehydrating agent, and base are critical. An excess of the dehydrating agent and base is often required to drive the reaction to completion.[2] A common ratio is approximately 1 equivalent of formamide to 2 equivalents of POCl₃ and 6 equivalents of triethylamine.[2]
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-
Work-up Procedure:
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Quenching: The reaction should be quenched carefully with cold water or an ice-water mixture to avoid a rapid temperature increase.
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Extraction and Washing: During the work-up, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help neutralize any remaining acidic species that could decompose the isocyanide.[3]
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Issue 2: Formation of N-(a-Tosyl-(4-fluorobenzyl))formamide as a Major Byproduct
Q2: I am isolating the starting formamide or observing its formation during my reaction or work-up. What is causing this?
A2: The presence of the formamide is a clear indication of hydrolysis of the isocyanide product. This occurs when the isocyanide comes into contact with water, especially under acidic conditions.
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Cause:
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Presence of Water: This is the most common cause. Water can be introduced through wet glassware, non-anhydrous solvents, or exposure to atmospheric moisture.
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Acidic Conditions: Isocyanides are unstable in acidic environments and can readily hydrolyze back to the corresponding formamide.
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-
Prevention:
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Strict Anhydrous Technique: Follow all the precautions for maintaining anhydrous conditions as described in Q1.
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Neutral to Basic pH: Ensure that the reaction and work-up conditions remain neutral to slightly basic. The use of a tertiary amine base like triethylamine helps to scavenge the HCl generated during the reaction with POCl₃.[1] During the work-up, washing with a bicarbonate solution is recommended.[3]
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Issue 3: Dimerization of the Isocyanide Product
Q3: I am observing a higher molecular weight byproduct that I suspect is a dimer of my isocyanide. How can I prevent its formation?
A3: Dimerization of a-tosyl isocyanides can occur, particularly in the presence of a strong base. The acidic proton alpha to the isocyanide and tosyl group can be abstracted, leading to a nucleophilic species that can attack another molecule of the isocyanide.
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Cause:
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Excessively Strong or Concentrated Base: While a base is necessary for the dehydration step, its concentration and strength can promote dimerization.
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Elevated Temperatures: Higher temperatures can increase the rate of this side reaction.
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-
Prevention:
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Controlled Addition of Base: Add the base slowly and at a low temperature to avoid localized high concentrations.
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Choice of Base: Use a non-nucleophilic amine base like triethylamine.
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Maintain Low Temperatures: Keeping the reaction temperature low (0-10°C) will minimize the rate of dimerization.[1][2]
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Quantitative Data Summary
| Parameter | Condition | Effect on Yield | Effect on Purity | Reference |
| Temperature | 0-10°C | Optimal | High | [2] |
| > 35-40°C | Decreased | Decreased (Decomposition) | [2] | |
| POCl₃ (equiv.) | 2.0 | High | High | [2] |
| < 2.0 | Incomplete Reaction | Lower | [2] | |
| Triethylamine (equiv.) | 6.0 | High | High | [2] |
| < 6.0 | Incomplete Reaction | Lower | [2] | |
| Reaction Time | 30-45 min | Optimal | High | [2] |
| Solvent | Anhydrous THF | Good | High | [2][3] |
| Non-anhydrous | Low | Low (Hydrolysis) | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reliable procedure for the synthesis of a-tosylbenzyl isocyanide and is expected to provide good results for the 4-fluoro analog.[2]
Materials:
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N-(a-Tosyl-(4-fluorobenzyl))formamide
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Anhydrous Tetrahydrofuran (THF)
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Phosphorus oxychloride (POCl₃)
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Triethylamine (Et₃N)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a three-necked, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and a thermometer, dissolve N-(a-Tosyl-(4-fluorobenzyl))formamide (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
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Add phosphorus oxychloride (2.0 equiv) to the stirred solution at room temperature.
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Cool the reaction mixture to 0°C using an ice bath.
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Slowly add triethylamine (6.0 equiv) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[2]
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After the addition is complete, allow the reaction to warm to 5-10°C and stir for an additional 30-45 minutes.
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Quench the reaction by the sequential addition of ethyl acetate and cold water.
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Transfer the mixture to a separatory funnel and remove the aqueous layer.
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Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[3]
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 35°C.[2]
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The crude product can be purified by flash chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Common side reactions and their primary causes.
References
Technical Support Center: Optimizing Reaction Conditions for α-Tosyl-(4-fluorobenzyl) isocyanide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and application of α-Tosyl-(4-fluorobenzyl) isocyanide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for α-Tosyl-(4-fluorobenzyl) isocyanide?
The synthesis is typically a two-step process. The first step involves the formation of the intermediate, N-(α-tosyl-4-fluorobenzyl)formamide. The second step is the dehydration of this formamide to yield the final isocyanide product.[1]
Q2: What are the critical parameters to control during the synthesis?
Key parameters include reaction temperature, stoichiometry of reagents (especially the dehydrating agent and base), and the purity of starting materials and solvents. Isocyanides can be sensitive to moisture and acidic conditions, so maintaining an inert and anhydrous environment is crucial.[2]
Q3: My yield of α-Tosyl-(4-fluorobenzyl) isocyanide is consistently low. What are the common causes?
Low yields can stem from several factors:
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Incomplete formamide formation: The initial reaction to form N-(α-tosyl-4-fluorobenzyl)formamide may not have gone to completion.
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Suboptimal dehydration conditions: Incorrect stoichiometry of phosphorus oxychloride (POCl₃) and triethylamine (Et₃N), or improper temperature control can lead to side reactions and decomposition.
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Hydrolysis of the isocyanide: Exposure to water during the workup can hydrolyze the product back to the formamide.[1]
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Product decomposition: Isocyanides can be thermally unstable. Ensuring the reaction temperature does not exceed recommended limits is vital.
Q4: What are common side reactions and impurities I should be aware of?
A common impurity is the unreacted N-(α-tosyl-4-fluorobenzyl)formamide. Side reactions during dehydration can lead to the formation of various phosphorylated byproducts. Polymerization of the isocyanide can also occur, particularly under non-optimal conditions.
Q5: How should I store α-Tosyl-(4-fluorobenzyl) isocyanide?
Due to their sensitivity, isocyanides should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to prevent decomposition and polymerization.[2] It is also advisable to protect the compound from light.
Troubleshooting Guides
Issue 1: Low or No Yield in the Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide
This guide provides a step-by-step approach to diagnosing and resolving low yield issues during the synthesis.
dot
Caption: Troubleshooting workflow for low yield of α-Tosyl-(4-fluorobenzyl) isocyanide.
| Potential Cause | Recommended Solution |
| Incomplete formation of N-(α-tosyl-4-fluorobenzyl)formamide | Ensure high purity of 4-fluorobenzaldehyde, formamide, and p-toluenesulfinic acid. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if necessary.[1] |
| Suboptimal dehydration conditions | Carefully control the stoichiometry of POCl₃ and Et₃N. A common ratio is 2 equivalents of POCl₃ and 6 equivalents of Et₃N relative to the formamide.[1] The addition of Et₃N should be slow and at a low temperature (e.g., 0°C) to manage the exothermic reaction. |
| Hydrolysis of the isocyanide product | Use anhydrous solvents and reagents for the dehydration step. During the workup, ensure that any aqueous washes are performed quickly and that the organic layer is thoroughly dried before solvent evaporation. |
| Thermal decomposition | Maintain the reaction temperature below 10°C during the addition of triethylamine.[1] Avoid excessive heating during solvent removal. |
Issue 2: Low Yield in Subsequent Multicomponent Reactions (Ugi, Passerini, van Leusen)
Even with pure α-Tosyl-(4-fluorobenzyl) isocyanide, downstream applications can be challenging.
| Reaction | Potential Cause | Recommended Solution |
| Passerini Reaction | Low reactivity of the isocyanide: The electron-withdrawing nature of the tosyl and fluoro groups can reduce the nucleophilicity of the isocyanide. | Consider using a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) to activate the carbonyl component.[2] Ensure optimal solvent choice; aprotic solvents like dichloromethane (DCM) or toluene are generally preferred.[3] |
| Ugi Reaction | Inefficient imine/iminium ion formation: This is a crucial first step and can be slow or reversible. | Pre-forming the imine by stirring the amine and aldehyde/ketone together for a period before adding the other components can improve yields. Using polar protic solvents like methanol or trifluoroethanol can favor iminium ion formation. |
| van Leusen Reaction | Inefficient imine formation in situ: The reaction relies on the formation of an aldimine from an aldehyde and an amine. | Ensure the aldehyde and amine are of high purity. The choice of base is also critical; potassium carbonate is commonly used.[4] |
Experimental Protocols
Synthesis of N-(α-tosyl-4-fluorobenzyl)formamide
This protocol is adapted from the synthesis of the non-fluorinated analog.[1]
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To a solution of 4-fluorobenzaldehyde (1.0 eq.) and formamide (2.5 eq.) in a suitable solvent mixture (e.g., acetonitrile/toluene), add chlorotrimethylsilane (1.1 eq.).
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Heat the solution to approximately 50°C for 4-5 hours.
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Add p-toluenesulfinic acid (1.5 eq.) and continue heating for another 4-5 hours.
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Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME).
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Add water and cool the mixture to 0°C to precipitate the product.
-
Collect the solid by filtration, wash with a cold solvent rinse (e.g., TBME), and dry under vacuum.
Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide
This protocol is adapted from the synthesis of the non-fluorinated analog.[1]
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In a three-necked flask under an inert atmosphere, suspend N-(α-tosyl-4-fluorobenzyl)formamide (1.0 eq.) in anhydrous tetrahydrofuran (THF).
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Add phosphorus oxychloride (2.0 eq.) and stir for 5 minutes at room temperature.
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Cool the solution to 0°C.
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Slowly add triethylamine (6.0 eq.) dropwise over 30-45 minutes, ensuring the internal temperature remains below 10°C.
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After the addition is complete, warm the reaction to 5-10°C and stir for an additional 30-45 minutes.
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Quench the reaction by adding ethyl acetate and water.
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Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by chromatography or recrystallization as needed.
dot
Caption: Two-step synthesis workflow for α-Tosyl-(4-fluorobenzyl) isocyanide.
Data Presentation
Table 1: Optimization of Dehydration Reaction Conditions
The following table provides representative data on how reaction parameters can influence the yield of the isocyanide. This data is based on general principles of isocyanide synthesis.
| Entry | POCl₃ (eq.) | Et₃N (eq.) | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | 1.5 | 4.0 | 0 to RT | 60 | 75 |
| 2 | 2.0 | 6.0 | 0 | 45 | 92 |
| 3 | 2.5 | 6.0 | 0 | 45 | 90 |
| 4 | 2.0 | 6.0 | -20 | 60 | 88 |
| 5 | 2.0 | 8.0 | 0 | 45 | 93 |
Note: "RT" denotes room temperature.
Signaling Pathways and Mechanisms
Dehydration of N-(α-tosyl-4-fluorobenzyl)formamide
The dehydration of the formamide intermediate to the isocyanide proceeds via a mechanism involving the activation of the formyl oxygen by POCl₃, followed by elimination facilitated by a base.
dot
Caption: Mechanism of formamide dehydration to isocyanide using POCl₃ and Et₃N.
References
Troubleshooting failed reactions involving a-Tosyl-(4-fluorobenzyl) isocyanide
Welcome to the technical support center for a-Tosyl-(4-fluorobenzyl) isocyanide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS: 165806-95-1) is an organosulfur compound with the molecular formula C₁₅H₁₂FNO₂S.[1] It features a tosyl group, a 4-fluorobenzyl moiety, and a reactive isocyanide functional group.[1] It is widely used as a building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles through reactions such as the Van Leusen reaction, cycloadditions, and other multicomponent reactions.[2][3]
Q2: What are the key safety precautions when handling this compound?
A2: This compound is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[1] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Isocyanides, in general, are known for their unpleasant odor, and care should be taken to avoid inhalation.[4]
Q3: How should this compound be stored to ensure its stability?
A3: this compound is sensitive to heat and moisture. Isocyanides can decompose at temperatures above 100°C.[2] It should be stored in a cool, dry place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.
Troubleshooting Failed Reactions
Issue 1: Low or No Yield of the Desired Product in Van Leusen and Cycloaddition Reactions
Q1.1: My reaction is not proceeding, or the yield is significantly lower than expected. What are the common causes?
A1.1: Low yields in reactions involving this compound can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps & Solutions:
-
Reagent and Solvent Quality:
-
This compound Purity: Ensure the reagent is pure and has been stored under anhydrous conditions. Impurities or degradation can inhibit the reaction.
-
Solvent Anhydrousness: The use of dry, anhydrous solvents is critical. Trace amounts of water can quench the strong bases typically used in these reactions and can also lead to the hydrolysis of the isocyanide.
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Base Quality: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used. Ensure the base is not old or has been deactivated by exposure to air and moisture.[5]
-
-
Reaction Conditions:
-
Temperature Control: Many reactions with this reagent require low temperatures, especially during the initial addition of the base and the isocyanide, to control exothermic processes and prevent side reactions.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete reactions will result in low yields, while prolonged reaction times may lead to product degradation.[5]
-
Stoichiometry: The molar ratios of the reactants are crucial. An excess of the base is often required, and the stoichiometry of the isocyanide itself should be carefully controlled.
-
-
Influence of the 4-Fluoro Substituent:
-
The electron-withdrawing nature of the fluorine atom on the benzyl ring can increase the acidity of the α-proton of the isocyanide. This can affect the rate of deprotonation and subsequent nucleophilic attack. This increased reactivity may require optimization of the reaction temperature and addition rates to minimize side reactions.
-
Logical Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Unexpected Byproducts
Q2.1: I am observing unexpected spots on my TLC plate or isolating byproducts. What could they be and how can I avoid them?
A2.1: The formation of byproducts is a common issue. Understanding the potential side reactions of this compound is key to minimizing their formation.
Common Byproducts and Their Prevention:
-
Hydrolysis Products: The isocyanide functional group is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. This can lead to the formation of the corresponding formamide.
-
Prevention: Ensure strictly anhydrous conditions throughout the reaction and work-up.
-
-
Dimerization of the Isocyanide: Under strongly basic conditions, tosylmethyl isocyanides can undergo self-condensation or dimerization.
-
Prevention: Maintain low temperatures during the addition of the base and isocyanide. Add the isocyanide slowly to the reaction mixture to keep its instantaneous concentration low.
-
-
Side Reactions with Solvents: Some solvents can react with the highly reactive intermediates. For example, the use of protic solvents like methanol or ethanol in Van Leusen reactions can sometimes lead to the formation of 4-alkoxy-2-oxazolines as byproducts.[7]
-
Prevention: Choose inert, anhydrous solvents. If a protic solvent is required, carefully control its stoichiometry.[7]
-
Byproduct Identification and Mitigation Workflow:
References
- 1. This compound | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 165806-95-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]
- 7. Van Leusen Reaction [organic-chemistry.org]
a-Tosyl-(4-fluorobenzyl) isocyanide decomposition pathways and prevention
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the use, stability, and handling of α-Tosyl-(4-fluorobenzyl) isocyanide (TFBI).
Frequently Asked Questions (FAQs)
Q1: What is α-Tosyl-(4-fluorobenzyl) isocyanide (TFBI) and what are its primary applications?
α-Tosyl-(4-fluorobenzyl) isocyanide is a versatile organic reagent used in the synthesis of complex molecules.[1] Its isocyanide group is highly reactive, making it a valuable building block in multicomponent reactions (MCRs) like the Passerini and Ugi reactions for the construction of heterocyclic compounds, which are often scaffolds in pharmaceutical products.[1][2][3] The tosyl (p-toluenesulfonyl) group enhances the reactivity of the adjacent α-carbon.[4]
Q2: What are the main decomposition pathways for TFBI?
TFBI is susceptible to decomposition via two primary pathways:
-
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, even trace amounts, TFBI will hydrolyze to form N-(α-tosyl-4-fluorobenzyl)formamide.[1][5] Isocyanides are generally stable under strongly basic conditions as the negatively charged carbon atom of the isocyanide repels hydroxide ions.[5][6]
Q3: What are the ideal storage and handling conditions for TFBI?
To ensure maximum stability and reagent integrity, TFBI should be handled with care:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[5] Refrigerated storage at 2-8°C is strongly recommended to minimize thermal decomposition.[7][8]
-
Handling: Always handle TFBI in a well-ventilated fume hood.[7][9] Use appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[5] Avoid contact with skin and eyes, and prevent the generation of dust.[7] Ensure all glassware is scrupulously dried before use to prevent hydrolysis.
Q4: What are the common decomposition products I should be aware of?
Upon decomposition, TFBI can generate several hazardous substances. Thermal degradation may produce toxic fumes, including oxides of nitrogen (NOx), sulfur (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN).[9] Acid-catalyzed hydrolysis will yield N-(α-tosyl-4-fluorobenzyl)formamide.[5]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving TFBI.
Problem: My reaction is failing or giving a very low yield.
Low or no yield in reactions involving TFBI, such as Passerini or Ugi reactions, is a common issue often linked to reagent decomposition.
| Potential Cause | Troubleshooting Step | Explanation |
| TFBI Decomposition | Verify the purity and age of your TFBI. If possible, run a quick NMR or IR to check for the presence of the formamide hydrolysis product. | TFBI can degrade during storage if not kept under optimal conditions (cool, dry, inert atmosphere).[7] Aromatic isocyanides, in particular, can be unstable.[10] |
| Reaction Temperature | Ensure the reaction temperature is controlled. For reactions involving the synthesis or use of TFBI, maintain low temperatures (e.g., 0-25°C) unless the protocol specifies otherwise. | Isocyanides can be thermally labile. Exceeding 35-40°C may lead to decomposition.[4] |
| Presence of Moisture or Acid | Use anhydrous solvents and reagents. Ensure all glassware is oven- or flame-dried. If acidic reagents are used, their addition should be carefully controlled. | TFBI is sensitive to acid and readily hydrolyzes in the presence of water.[5] This is a common cause of failure in MCRs. |
| Atmosphere | Run the reaction under an inert atmosphere (argon or nitrogen). | Exposure to air and ambient moisture can contribute to the decomposition of the isocyanide.[7] |
| Purification Issues | Avoid prolonged exposure to silica gel during column chromatography. | Standard silica gel is acidic and can cause isocyanide decomposition on the column, leading to poor recovery.[3] If chromatography is necessary, use a neutralized silica gel or elute the product as quickly as possible. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing a failing reaction involving TFBI.
Caption: A logical workflow for troubleshooting low-yield reactions.
Decomposition Pathways & Prevention
Summary of Conditions Affecting TFBI Stability
The following table summarizes the key factors influencing the stability of TFBI.
| Factor | Condition Promoting Decomposition | Recommended Prevention Method |
| Temperature | Temperatures > 35-40°C.[4] | Store refrigerated (2-8°C) and conduct reactions at or below room temperature unless otherwise required.[7][8] |
| Moisture | Presence of water in solvents or on glassware. | Use anhydrous solvents and oven/flame-dried glassware.[9] |
| pH | Acidic conditions (pH < 7).[1][5] | Maintain neutral or basic reaction conditions. Avoid acidic catalysts unless absolutely necessary and anhydrous. |
| Atmosphere | Exposure to ambient air.[7] | Handle and store under an inert atmosphere (argon or nitrogen).[1] |
| Purification Media | Prolonged exposure to standard (acidic) silica gel.[3] | Use neutralized silica gel or alternative purification methods like recrystallization.[3][11] |
Acid-Catalyzed Hydrolysis Pathway
The diagram below illustrates the mechanism for the acid-catalyzed hydrolysis of TFBI, which is a primary decomposition pathway in the presence of aqueous acid.
Caption: Mechanism of acid-catalyzed hydrolysis of TFBI to its formamide.
Experimental Protocols
General Protocol for a Passerini Reaction Using TFBI
This protocol provides a generalized procedure for a three-component Passerini reaction, incorporating best practices to minimize TFBI decomposition.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
α-Tosyl-(4-fluorobenzyl) isocyanide (TFBI) (1.0 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Preparation: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas.
-
Reagent Addition:
-
To the flask, add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in the anhydrous aprotic solvent (to achieve a concentration of ~0.5-1.0 M).
-
Add the aldehyde or ketone (1.0 equiv) to the solution via syringe.
-
-
TFBI Addition: Weigh the TFBI (1.0 equiv) rapidly and add it to the reaction mixture in one portion under a positive flow of inert gas to minimize exposure to air.
-
Reaction:
-
Seal the flask and stir the mixture at room temperature (or 0°C if reactants are particularly sensitive).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Passerini reactions can take several hours to days to complete.[10]
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate.
-
-
Purification:
-
Purify the crude product. If using column chromatography, use silica gel that has been pre-treated with triethylamine (e.g., slurry with 1-2% Et3N in the eluent) to neutralize its acidity. Elute the product quickly to minimize on-column decomposition.[3]
-
Alternatively, recrystallization from a suitable solvent system may be used to purify the final α-acyloxy amide product.[11]
-
Experimental Workflow Diagram
Caption: Workflow for a Passerini reaction minimizing TFBI decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 3. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Isocyanide - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyanides And Isocyanides [pw.live]
- 10. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 11. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
Column chromatography techniques for purifying a-Tosyl-(4-fluorobenzyl) isocyanide
Welcome to the technical support center for the purification of a-Tosyl-(4-fluorobenzyl) isocyanide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the column chromatography purification of this compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and visual aids to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound?
A1: The primary method for purifying this compound is flash column chromatography using a silica gel stationary phase and a non-polar/polar solvent system, typically a mixture of hexane and ethyl acetate.[1] However, due to the potential sensitivity of the isocyanide functional group to the acidic nature of silica gel, alternative methods such as recrystallization or chromatography on deactivated silica gel may be necessary to prevent product degradation and improve recovery.
Q2: My isocyanide seems to be decomposing on the silica gel column. What are the signs of this, and what can I do to prevent it?
A2: Isocyanides can be sensitive to the acidic surface of silica gel, leading to decomposition or irreversible adsorption.[2]
Signs of Decomposition:
-
Streaking or Tailing on TLC: The compound spot elongates and does not remain compact.
-
Color Change on the Column: You may observe a yellowing or darkening of the silica gel band corresponding to your compound.
-
Low or No Recovery: The desired product does not elute from the column, or is recovered in a very low yield.
-
Multiple Spots on TLC of Collected Fractions: Fractions that should contain the pure product show multiple new spots, indicating degradation.
Prevention Strategies:
-
Use Deactivated Silica Gel: Neutralizing the acidic sites on the silica gel can significantly improve stability and recovery. A common method is to use silica gel deactivated with triethylamine.
-
Minimize Residence Time: Run the column as quickly as possible (flash chromatography) to reduce the contact time between the isocyanide and the silica gel.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or florisil, although their separation characteristics may differ.
-
Recrystallization: If chromatography proves problematic, recrystallization is a viable alternative purification method.[2]
Q3: What is a good starting solvent system for the column chromatography of this compound?
A3: A mixture of hexane and ethyl acetate is a commonly used and effective solvent system for the purification of this compound.[1] It is recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the desired product to ensure good separation on the column.
Q4: What are the potential impurities I should be aware of during the purification of this compound?
A4: Common impurities can arise from the synthetic route. These may include:
-
Unreacted N-(α-tosyl-4-fluorobenzyl)formamide: The starting material for the dehydration reaction.
-
Side-products from the dehydration reaction: The use of dehydrating agents like POCl₃ and triethylamine can sometimes lead to the formation of byproducts.
-
Dimerization products: Isocyanides can sometimes undergo dimerization.[1]
Careful monitoring of the reaction by TLC before workup and purification is crucial to identify the presence of these impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or no yield after column chromatography | 1. Decomposition on silica gel. 2. Irreversible adsorption to silica gel. 3. Incorrect solvent system (too polar, eluting with the solvent front, or too non-polar, not eluting at all). | 1. Use deactivated silica gel (see protocol below). 2. Consider recrystallization as an alternative to chromatography. 3. Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3. |
| Product is contaminated with impurities after column chromatography | 1. Poor separation due to an inappropriate solvent system. 2. Overloading the column. 3. Co-elution of impurities with similar polarity. | 1. Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. 2. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). 3. Try a different solvent system (e.g., dichloromethane/hexane) or an alternative stationary phase (e.g., alumina). |
| Streaking or tailing of the product on the column and TLC | 1. The compound is too polar for the chosen solvent system. 2. Interaction with the acidic sites on the silica gel. 3. The sample is not fully dissolved when loaded onto the column. | 1. Increase the polarity of the eluent. 2. Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the silica surface. 3. Ensure the crude product is fully dissolved in a minimum amount of solvent before loading. |
| The product elutes much faster or slower than predicted by TLC | 1. Differences in the silica gel used for TLC and the column. 2. The column was not packed properly, leading to channeling. 3. The solvent composition changed during the run (e.g., due to evaporation of a volatile component). | 1. Use silica gel from the same manufacturer for both TLC and column chromatography. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Keep the solvent reservoir covered to minimize evaporation. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
2. Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1) to find a system that gives an Rf value of 0.2-0.3 for the desired product.
-
Column Packing (Slurry Method):
-
Add a plug of cotton or glass wool to the bottom of the column and cover it with a small layer of sand.
-
In a beaker, make a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance upon solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., using a pump or nitrogen line) to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Analysis and Collection:
-
Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Preparation of Triethylamine-Deactivated Silica Gel
This procedure neutralizes the acidic sites on the silica gel, which can be beneficial for acid-sensitive compounds like isocyanides.
1. Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Triethylamine
2. Procedure:
-
Prepare a slurry of silica gel in hexane containing 1-2% triethylamine.
-
Pack the column with this slurry as described in Protocol 1.
-
Flush the packed column with one to two column volumes of the triethylamine-containing hexane to ensure complete deactivation.
-
Switch to the desired eluent (e.g., hexane/ethyl acetate) for running the chromatography. The eluent for the separation may or may not contain triethylamine (typically 0.1-1%), which should be determined during TLC optimization.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Handling and safety precautions for a-Tosyl-(4-fluorobenzyl) isocyanide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, use, and troubleshooting of a-Tosyl-(4-fluorobenzyl) isocyanide in experimental settings.
Safety & Handling FAQs
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Isocyanides are known for their unpleasant odor.[3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.[2][4]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin exposure.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2][4] In case of inadequate ventilation, respiratory protection should be worn.[2][5]
Q3: How should this compound be stored?
A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] It should be kept away from heat, sparks, and open flames.[4] Due to its reactivity with water, it is important to keep the storage environment dry.[2] Store the compound in a locked up area or an area accessible only to qualified personnel.[2][6]
Q4: What are the incompatible materials to avoid?
A4: this compound is incompatible with and reacts violently with water.[2] It should also be kept away from strong oxidizing agents, strong bases, acids, alcohols, and amines.[2][4]
Q5: What is the proper procedure for spills and disposal?
A5: In case of a spill, evacuate the area and ensure adequate ventilation.[2] Do not let the product enter drains.[2] Absorb the spill with an inert absorbent material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[4] Dispose of the waste in accordance with local, state, and federal regulations.[4]
Q6: What are the first-aid measures in case of exposure?
A6:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][5]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing.[4] If skin irritation persists, get medical advice.[4]
-
Eye Contact: If the compound gets into the eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: If swallowed, do NOT induce vomiting.[4] Rinse mouth with water and call a physician or poison control center immediately.[4]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂FNO₂S | [1] |
| Molecular Weight | 289.3 g/mol | [1] |
| CAS Number | 165806-95-1 | [1] |
| Appearance | Sandy solid | [7] |
| Storage Temperature | 0-8°C | [7] |
Safe Handling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to α-Tosyl-(4-fluorobenzyl) isocyanide and Other Isocyanides in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of isocyanide reagent is critical for the efficiency and outcome of multicomponent reactions (MCRs). This guide provides an objective comparison of α-Tosyl-(4-fluorobenzyl) isocyanide (TFBI) with other commonly used isocyanides in organic synthesis, supported by experimental data and detailed protocols.
Isocyanides are a unique class of organic compounds characterized by a C≡N-R functional group. Their ability to act as both a nucleophile and an electrophile at the same carbon atom makes them exceptionally versatile reagents, particularly in MCRs like the Ugi and Passerini reactions, which are cornerstones of modern drug discovery and combinatorial chemistry. These reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials.
The reactivity of an isocyanide is significantly influenced by the electronic nature of its 'R' group. Electron-withdrawing groups can enhance the electrophilicity of the isocyanide carbon, while electron-donating groups increase its nucleophilicity. This guide focuses on α-Tosyl-(4-fluorobenzyl) isocyanide, a reagent that combines the strong electron-withdrawing effects of both the tosyl and 4-fluorobenzyl groups, and compares its performance with other isocyanides.
Performance in Passerini and Ugi Reactions: A Comparative Analysis
The Passerini and Ugi reactions are the most prominent examples of isocyanide-based MCRs. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, yielding a bis-amide.
While direct comparative studies of TFBI against a wide range of other isocyanides under identical conditions are limited in publicly available literature, we can infer its performance based on studies of structurally similar compounds and the known electronic effects of its substituents. The tosyl group (p-toluenesulfonyl) and the fluorine atom at the para-position of the benzyl ring are both electron-withdrawing, which is expected to increase the reactivity of the isocyanide carbon towards nucleophilic attack in the initial step of these reactions.
A study on the synthesis of peptidomimetics via the Passerini reaction provides valuable comparative data for isocyanides with different electronic properties. In this study, various isocyanides were reacted with an acylated 7-hydroxy-8-formyl coumarin and phenylacetic acid. The results are summarized in the table below.
| Isocyanide | Substituent Nature | Yield (%) |
| Benzyl isocyanide | Neutral | up to 83 |
| 4-Methoxybenzyl isocyanide | Electron-donating | up to 83 |
| 4-Fluorobenzyl isocyanide | Electron-withdrawing | 70 (in DCM) |
Table 1: Comparison of yields in a Passerini reaction for the synthesis of peptidomimetics.[1]
The data suggests that both electron-donating and neutral substituents on the benzyl ring can lead to very high yields in this specific Passerini reaction. The electron-withdrawing fluorine substituent resulted in a slightly lower but still good yield. It is important to note that reaction conditions, such as the solvent, can significantly impact the outcome. For instance, the yield with 4-fluorobenzyl isocyanide was reported to be significantly lower in a micellar system compared to dichloromethane (DCM).[1]
Based on these findings, it is reasonable to predict that TFBI, with its two electron-withdrawing groups, would be a highly reactive isocyanide in Passerini and Ugi reactions. The enhanced electrophilicity of the isocyanide carbon should facilitate the initial nucleophilic attack by the amine (in the Ugi reaction) or the carboxylic acid (in the Passerini reaction). However, the overall yield will also depend on the subsequent steps of the reaction mechanism and the stability of the intermediates.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are representative protocols for the synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide and its application in a Passerini reaction.
Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide
The synthesis of TFBI typically involves a two-step process starting from 4-fluorobenzaldehyde.
Step 1: Synthesis of N-(α-Tosyl-4-fluorobenzyl)formamide
A mixture of 4-fluorobenzaldehyde, formamide, and p-toluenesulfinic acid in a suitable solvent (e.g., toluene) is heated to afford the formamide intermediate.
Step 2: Dehydration to α-Tosyl-(4-fluorobenzyl) isocyanide
The N-(α-Tosyl-4-fluorobenzyl)formamide is then dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (Et₃N) in an anhydrous solvent like tetrahydrofuran (THF).
Detailed Protocol:
To a stirred solution of N-(α-Tosyl-4-fluorobenzyl)formamide (1.0 eq) in anhydrous THF at 0 °C is added phosphorus oxychloride (2.0 eq). Triethylamine (4.0 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford α-Tosyl-(4-fluorobenzyl) isocyanide.
General Protocol for a Passerini Reaction
The Passerini reaction is a one-pot synthesis that is typically straightforward to perform.
Detailed Protocol:
To a solution of the aldehyde (1.0 eq) and carboxylic acid (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, the isocyanide (1.1 eq) is added. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The mechanism of the Passerini reaction is believed to proceed through a concerted pathway, particularly in aprotic solvents.
The reaction is initiated by the formation of an α-adduct between the aldehyde, carboxylic acid, and isocyanide. This is followed by an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final α-acyloxy amide product.[2] The electron-withdrawing nature of the substituents on the isocyanide, such as in TFBI, can influence the rate of the initial α-addition step.
Conclusion
α-Tosyl-(4-fluorobenzyl) isocyanide is a promising reagent for multicomponent reactions due to the presence of two strong electron-withdrawing groups, which are expected to enhance its reactivity. While direct, extensive comparative data is still emerging, the available information on analogous compounds suggests that TFBI can be a highly effective component in Passerini and Ugi reactions, leading to good to excellent yields of complex organic molecules. The provided experimental protocols offer a starting point for researchers to explore the utility of TFBI in their own synthetic endeavors. Further studies directly comparing TFBI with a broader range of isocyanides under standardized conditions will be invaluable for fully elucidating its performance profile and expanding its application in organic synthesis and drug discovery.
References
A Comparative Guide to the Reactivity of a-Tosyl-(4-fluorobenzyl) isocyanide and TosMIC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of a-Tosyl-(4-fluorobenzyl) isocyanide and its parent compound, p-Toluenesulfonylmethyl isocyanide (TosMIC). TosMIC is a widely utilized and versatile reagent in organic synthesis, particularly in the formation of various heterocycles and in multicomponent reactions.[1][2] The introduction of a 4-fluorobenzyl group in place of the methyl group on the isocyanide nitrogen is anticipated to modulate the reagent's reactivity through electronic effects, offering potential advantages in specific synthetic applications.
This document outlines the synthesis of both compounds, their participation in key reactions such as the Van Leusen, Passerini, and Ugi reactions, and provides a comparative analysis of their expected reactivity based on available data and established chemical principles.
I. Overview of Reactivity
Both this compound and TosMIC are valuable reagents in organic synthesis due to the presence of three key functional groups: the isocyanide, the tosyl group, and an acidic α-carbon.[1] The isocyanide carbon can act as a nucleophile, the tosyl group is an excellent leaving group, and the α-proton is readily abstracted by a base to form a stabilized carbanion. This unique combination of functionalities allows these reagents to participate in a wide array of chemical transformations.
The primary difference between the two compounds lies in the substituent attached to the isocyano group. In TosMIC, this is a methyl group, while in this compound, it is a 4-fluorobenzyl group. The fluorine atom at the para-position of the benzyl ring is electron-withdrawing, which is expected to decrease the electron density at the isocyanide carbon. This electronic perturbation can influence the rates and outcomes of reactions where the nucleophilicity of the isocyanide is a key factor.
II. Comparative Performance in Key Reactions
A direct quantitative comparison of the reactivity of this compound and TosMIC is challenging due to the limited availability of experimental data for the fluorinated analog in the scientific literature. However, based on the known reactivity of TosMIC and the electronic effects of the 4-fluorobenzyl group, we can predict the relative performance of the two reagents.
Table 1: Comparison of Reaction Yields
| Reaction Type | Substrate | Reagent | Reported Yield (%) |
| Van Leusen | Aldehyde | TosMIC | 71[3] |
| Van Leusen | Aldehyde | This compound | Not Reported |
| Passerini | Chromone-3-carboxaldehyde | TosMIC | 29-85[2] |
| Passerini | Sugar-derived Aldehyde | TosMIC | 35-95[4] |
| Passerini | Benzaldehyde | This compound | Not Reported |
| Ugi | Benzaldehyde, Propargylamine, 3-Nitropropionic acid | TosMIC | 76[5] |
| Ugi | Benzaldehyde | This compound | Not Reported |
Note: The yields for TosMIC are representative examples from the literature and may vary depending on the specific substrates and reaction conditions.
The electron-withdrawing nature of the 4-fluorobenzyl group in this compound is expected to decrease the nucleophilicity of the isocyanide carbon compared to TosMIC. This may lead to slower reaction rates in reactions where the isocyanide acts as a nucleophile, such as the Passerini and Ugi reactions. However, the increased acidity of the α-proton due to the inductive effect of the fluorinated ring might facilitate its deprotonation, potentially favoring reactions initiated by carbanion formation, such as the Van Leusen reaction.
III. Experimental Protocols
A. Synthesis of TosMIC and this compound
The synthesis of both reagents typically involves a two-step procedure: the formation of the corresponding N-substituted formamide followed by dehydration.
1. Synthesis of N-(p-Tolylsulfonylmethyl)formamide (Precursor to TosMIC)
-
Reaction: A mixture of sodium p-toluenesulfinate, paraformaldehyde, formamide, and formic acid is heated.[6]
-
Procedure: A mixture of 7.34 g (40 mmol) of 97% dry sodium p-tolylsulfinate, 4.80 g (160 mmol) of paraformaldehyde, 12 ml (300 mmol) of formamide, and 7.6 ml (200 mmol) of 99% formic acid is heated to 90°C. After 2 hours of stirring, the mixture is cooled to room temperature, and 30 ml of water is added to crystallize the product. The resulting N-(tosylmethyl)formamide is washed with water and dried in vacuo. Yield: 7.68 g (90.1%).[6]
2. Synthesis of N-(a-Tosyl-4-fluorobenzyl)formamide (Precursor to this compound)
-
Reaction: This synthesis is analogous to the synthesis of N-(α-Tosylbenzyl)formamide, substituting 4-fluorobenzaldehyde for benzaldehyde.
-
Procedure: A solution of 4-fluorobenzaldehyde (1.0 eq), formamide (2.5 eq), and chlorotrimethylsilane (1.1 eq) in acetonitrile/toluene is heated. Then, p-toluenesulfinic acid (1.5 eq) is added, and heating is continued. The product is precipitated by cooling and adding tert-butyl methyl ether and water.
3. Dehydration to Isocyanide
-
Reaction: The formamide precursor is dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃).[7]
-
Procedure: To a solution of the N-substituted formamide (1.0 eq) in anhydrous THF, POCl₃ (1.2 eq) is added at 25°C. The mixture is stirred for 5 minutes, then cooled in an ice bath. Triethylamine (1.5 eq) is added dropwise over 30-45 minutes. The reaction is then stirred at 20-30°C for 2 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization.[7]
B. Van Leusen Reaction (General Protocol with TosMIC)
-
Reaction: Conversion of an aldehyde to a nitrile.[3]
-
Procedure: To a suspension of t-BuOK (2.67 eq) in THF at -60°C, a solution of TosMIC (1.7 eq) in THF is added. After 15 minutes, a solution of the aldehyde (1.0 eq) in THF is added slowly. After 1 hour, MeOH is added, and the reaction is heated to reflux for 2 hours. The reaction is then diluted with water and Et₂O, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[3]
C. Passerini Reaction (General Protocol)
-
Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide.[8]
-
Procedure: To a stirred solution of the aldehyde (1.0 eq) in CH₂Cl₂ is added the carboxylic acid (1.0 eq) and the isocyanide (0.9 eq) at room temperature. The reaction mixture is stirred for 12-48 hours. After completion, the solvent is removed, and the residue is purified by column chromatography.[2]
D. Ugi Reaction (General Protocol)
-
Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5]
-
Procedure: To a solution of the aldehyde (1.0 eq) in methanol, the amine (1.0 eq) is added at room temperature and stirred for 1 hour. Then, the carboxylic acid (1.0 eq) is added, and the solution is cooled to 0°C. The isocyanide (1.0 eq) is added at 0°C, and the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 24-48 hours. The solution is concentrated, and the crude mixture is purified by column chromatography.[9]
IV. Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the mechanisms of the key reactions discussed.
Caption: Mechanism of the Van Leusen Reaction.
Caption: Mechanism of the Passerini Reaction.
Caption: Mechanism of the Ugi Reaction.
V. Conclusion
Both this compound and TosMIC are powerful synthetic tools. While TosMIC is a well-established and broadly used reagent with extensive literature support, this compound represents a potentially valuable alternative with modified reactivity. The electron-withdrawing 4-fluorobenzyl group is predicted to decrease the nucleophilicity of the isocyanide, which may influence its performance in multicomponent reactions. Further experimental investigation is required to fully elucidate the synthetic utility and potential advantages of this compound in comparison to TosMIC. This guide provides a foundational understanding and detailed protocols to facilitate such research endeavors.
References
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. benthamopen.com [benthamopen.com]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
- 7. α-Tosyl-(2,4-difluorobenzyl)isocyanide synthesis - chemicalbook [chemicalbook.com]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isocyanide Reagents for Heterocycle Synthesis: Alternatives to a-Tosyl-(4-fluorobenzyl) isocyanide
For researchers, medicinal chemists, and professionals in drug development, the synthesis of heterocyclic scaffolds is a cornerstone of molecular innovation. a-Tosylmethyl isocyanides (TOSMIC) have long been indispensable reagents in this field, particularly for the construction of five-membered heterocycles like imidazoles, oxazoles, and pyrroles through the versatile van Leusen reaction.[1][2] This guide provides an objective comparison of key alternatives to TOSMIC, focusing on their performance, scope, and application in modern synthetic strategies, supported by experimental data and detailed protocols.
Overview of Key Isocyanide-Based Multicomponent Reactions
Isocyanides are unique building blocks in organic synthesis due to the dual nucleophilic and electrophilic character of the isocyano carbon.[3] This reactivity is harnessed in several powerful multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules.
-
Van Leusen Reaction: This reaction is a cornerstone of TOSMIC chemistry. The van Leusen three-component reaction (vL-3CR) combines an aldehyde, a primary amine, and TOSMIC to yield 1,4,5-trisubstituted imidazoles.[1][4] A two-component version between an aldehyde and TOSMIC produces 5-substituted oxazoles.[5][6] The sulfonyl group in TOSMIC is crucial, as it acidifies the adjacent methylene protons and serves as an excellent leaving group.[1]
-
Passerini Three-Component Reaction (P-3CR): One of the oldest MCRs, the Passerini reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[7][8] This reaction is highly atom-economical and tolerates a wide variety of functional groups on all three components.[9]
-
Ugi Four-Component Reaction (U-4CR): A landmark in MCRs, the Ugi reaction brings together an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce α-acylamino amides, which are valuable peptide mimetics.[10][11][12] The reaction is known for its high efficiency, broad substrate scope, and the generation of molecular diversity.[13]
Below is a logical workflow illustrating the central role of isocyanides in these key synthetic pathways.
Comparative Analysis of Isocyanide Reagents
While TOSMIC is highly effective, several alternatives offer unique advantages in terms of reactivity, product scope, and ease of handling.
a) Anisylsulfanylmethyl Isocyanide (Asmic)
Asmic has emerged as a powerful alternative to TOSMIC, particularly for the synthesis of imidazoles.[14][15] Unlike TOSMIC, which typically requires a base-induced cycloaddition with an aldimine, Asmic can be deprotonated to form a potent nucleophile that condenses efficiently with nitriles or imidates.[14][15]
Key Advantages:
-
Direct Condensation: Allows for a rapid and modular synthesis of imidazoles by direct reaction with nitriles.[14]
-
Versatility: The anisylsulfanyl group can be easily removed, providing access to C-4 unsubstituted imidazoles, which can be difficult to obtain via the van Leusen route.[15]
-
High Yields: The LiHMDS-promoted condensation of Asmic with various electrophiles often proceeds in excellent yields.[14]
The general workflow for Asmic-based imidazole synthesis is depicted below.
b) Active Methylene Isocyanides (e.g., Ethyl Isocyanoacetate)
For the synthesis of other heterocycles, such as thiazoles, isocyanides with electron-withdrawing groups other than sulfonyl are highly effective. Ethyl isocyanoacetate and similar arylmethyl isocyanides are key reagents in this class.
Key Advantages:
-
Thiazole Synthesis: They undergo base-induced cyclization with carboxymethyl dithioates to produce 4,5-disubstituted thiazoles efficiently.[16][17]
-
Direct Functionalization: The ester or aryl group provides a handle for further functionalization of the resulting heterocycle.
-
High Atom Economy: These reactions are often simple, rapid, and avoid complex purification steps.[17]
c) Aryl-Substituted TOSMIC Reagents
Modifying the tosyl group itself can fine-tune the reactivity and scope of the reagent. Aryl-substituted TOSMIC reagents have been developed to prepare polysubstituted imidazoles and oxazoles with predictable regiochemistry.[18][19]
Key Advantages:
-
Predictable Regiochemistry: Delivers 1,4,5-trisubstituted imidazoles reliably.[18]
-
Chiral Synthesis: Can be used with chiral amines and aldehydes derived from α-amino acids to produce imidazoles with excellent retention of chiral purity.[19]
-
Access to Diverse Substitution Patterns: Simple variations in the protocol allow for the synthesis of 1,4- or 4,5-disubstituted imidazoles.[18]
Data Presentation: Performance Comparison
The following table summarizes the performance of different isocyanide reagents in the synthesis of key heterocycles.
| Isocyanide Reagent | Reaction Type | Target Heterocycle | Typical Substrates | Typical Conditions | Yield Range (%) | Key Advantages | Reference(s) |
| TOSMIC | van Leusen 3-Component | Imidazole | Aldehydes, Primary Amines | K₂CO₃, MeOH, reflux | 70-95 | Well-established, high yields, broad aldehyde/amine scope. | [1][2][4] |
| TOSMIC | van Leusen 2-Component | Oxazole | Aldehydes | K₂CO₃, MeOH, reflux | 60-90 | Direct, one-pot synthesis of 5-substituted oxazoles. | [5][6] |
| Aryl-Substituted TOSMIC | van Leusen 3-Component | Imidazole | Aldehydes, Chiral Amines | K₂CO₃, DME/MeOH | 75-90 | Predictable regiochemistry, excellent retention of chirality. | [18][19] |
| Asmic | Deprotonation-Condensation | Imidazole | Nitriles, Imidates | LiHMDS, THF, rt | 85-95 | Rapid, modular, access to C4-unsubstituted imidazoles. | [14][15] |
| Ethyl Isocyanoacetate | Base-induced Cyclization | Thiazole | Methyl arenedithioates | NaH, THF, rt | 70-88 | Efficient for 4,5-disubstituted thiazoles, simple protocol. | [17] |
| General Isocyanides (e.g., t-butyl isocyanide) | Ugi 4-Component | (Precursor to heterocycles) | Aldehydes, Amines, Carboxylic acids | MeOH, rt | 80-98 | High diversity, excellent functional group tolerance. | [10][11] |
Detailed Experimental Protocols
Protocol 1: General Procedure for van Leusen Imidazole Synthesis using TOSMIC [4]
-
To a solution of the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in methanol (5 mL) is stirred at room temperature for 30 minutes to allow for in situ imine formation.
-
Tosylmethyl isocyanide (TOSMIC) (1.0 mmol, 195 mg) is added to the solution.
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg) is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC. Upon completion (typically 2-4 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane (20 mL) and water (20 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the 1,4,5-trisubstituted imidazole.
Protocol 2: General Procedure for Imidazole Synthesis using Asmic [14]
-
To a solution of anisylsulfanylmethyl isocyanide (Asmic) (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere is added lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.0 mmol) dropwise.
-
The solution is stirred at -78 °C for 30 minutes.
-
The nitrile or imidate electrophile (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC (typically 1-3 hours).
-
The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the substituted imidazole.
Protocol 3: General Procedure for van Leusen Oxazole Synthesis using TOSMIC [5][20]
-
A mixture of the aldehyde (1.0 mmol), TOSMIC (1.1 mmol, 215 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg) in methanol (10 mL) is prepared in a round-bottom flask.
-
The mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde.
-
The reaction progress is monitored by TLC. After completion (typically 1-5 hours), the solvent is evaporated.
-
The residue is taken up in water (15 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash chromatography on silica gel to afford the 5-substituted oxazole.
Conclusion
While TOSMIC and its direct analogues remain highly valuable tools, the landscape of isocyanide chemistry offers powerful alternatives for modern heterocycle synthesis. Asmic provides a distinct and highly efficient pathway to imidazoles, particularly when C-4 unsubstituted products are desired. Active methylene isocyanides like ethyl isocyanoacetate are the reagents of choice for specific targets such as thiazoles. The selection of an appropriate isocyanide reagent should be guided by the target heterocycle, desired substitution pattern, and the overall synthetic strategy. By leveraging the diverse reactivity of this class of compounds, researchers can significantly enhance their ability to construct complex and novel molecular architectures for applications in drug discovery and materials science.
References
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Ugi Reaction [organic-chemistry.org]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) [beilstein-journals.org]
- 15. One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazoles and Bisthiazoles | Encyclopedia MDPI [encyclopedia.pub]
- 17. Thiazole synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Benchmarking a-Tosyl-(4-fluorobenzyl) isocyanide against other synthetic methods
In the landscape of modern organic synthesis and drug discovery, isocyanides are crucial building blocks, prized for their unique reactivity in multicomponent reactions. Among these, α-Tosyl-(4-fluorobenzyl) isocyanide stands out as a versatile reagent. This guide provides a comparative analysis of its synthesis against other common isocyanide preparation methods and benchmarks its performance in key applications, offering researchers, scientists, and drug development professionals a data-driven resource for methodological selection.
Comparison of Synthetic Methodologies for Isocyanide Production
The synthesis of isocyanides can be achieved through several routes, each with distinct advantages and limitations in terms of yield, substrate scope, and reaction conditions. The most prevalent methods include the dehydration of formamides, the Hofmann carbylamine reaction, and newer techniques involving difluorocarbene.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of various isocyanide synthesis methods, providing a comparative overview of their efficiency.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dehydration of Formamides | ||||||
| α-Tosyl-(4-fluorobenzyl) formamide | POCl₃, Triethylamine | Tetrahydrofuran | 20-30 | 2 | 89.6 | |
| Various N-substituted formamides | POCl₃, Triethylamine | Triethylamine (solvent-free) | 0 | < 0.25 | High to Excellent | [1] |
| Phenylethyl formamide | POCl₃ | Dichloromethane | Reflux | 7-10 | 45-99 | [2] |
| Hofmann Carbylamine Reaction | ||||||
| Primary Amines | Chloroform, KOH | Dichloromethane | Reflux | ~2 | 40-60 | [3] |
| tert-Butylamine | Chloroform, NaOH, Phase Transfer Catalyst | Dichloromethane/Water | 45 | 3 | 66-73 | [4] |
| Difluorocarbene Method | ||||||
| Various Primary Amines | Sodium chlorodifluoroacetate, K₂CO₃ | DMF | 100 | N/A | up to 70 | [5] |
Experimental Protocols for Key Synthetic Methods
Detailed methodologies for the principal synthesis routes are provided below to facilitate replication and adaptation.
Protocol 1: Synthesis of α-Tosyl-(4-fluorobenzyl) isocyanide via Dehydration of Formamide
This procedure is adapted from a method for a similar compound, α-Tosyl-(2,4-difluorobenzyl)isocyanide.
Materials:
-
N-[(4-fluorophenyl)-(toluene-4-sulfonyl)-methyl]-formamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a reaction flask, add N-[(4-fluorophenyl)-(toluene-4-sulfonyl)-methyl]-formamide and anhydrous THF.
-
Stir the mixture at 25°C for 5 minutes.
-
Add POCl₃ to the mixture.
-
Under an ice-bath, slowly add triethylamine dropwise over 30-45 minutes.
-
Allow the reaction to proceed at 20-30°C for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent to yield the pure α-Tosyl-(4-fluorobenzyl) isocyanide.
Protocol 2: Hofmann Carbylamine Reaction (Hofmann Isocyanide Synthesis)
This is a general procedure for the synthesis of isocyanides from primary amines.[6]
Materials:
-
Primary amine
-
Chloroform
-
Potassium hydroxide (or Sodium hydroxide)
-
Ethanol (for alcoholic KOH)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride) - optional but improves yield
Procedure:
-
Dissolve the primary amine in a suitable solvent like dichloromethane.
-
Add chloroform to the solution.
-
Prepare a solution of alcoholic potassium hydroxide.
-
Heat the amine-chloroform mixture and add the alcoholic KOH solution dropwise. A phase-transfer catalyst can be added at this stage.[4]
-
The reaction is typically exothermic and may reflux.[4]
-
After the addition is complete, continue stirring at reflux for a few hours until the reaction is complete (monitored by the disappearance of the amine).
-
Cool the reaction mixture and add water to dissolve the salts.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by distillation, and purify the resulting isocyanide by vacuum distillation.
Protocol 3: Isocyanide Synthesis via Difluorocarbene
This method provides a modern and safer alternative to traditional methods.[5]
Materials:
-
Primary amine
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the primary amine, sodium chlorodifluoroacetate, and potassium carbonate in DMF.
-
Heat the reaction mixture to 100°C.
-
The reaction proceeds via the in-situ generation of difluorocarbene, which then reacts with the primary amine.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent.
-
The combined organic layers are washed, dried, and concentrated to yield the crude isocyanide, which can be further purified by chromatography.
Benchmarking in Multicomponent Reactions
α-Tosyl-(4-fluorobenzyl) isocyanide is a valuable component in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in generating molecular diversity for drug discovery.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[7] The choice of isocyanide significantly impacts the properties of the resulting peptidomimetic product.[8] α-Tosyl-(4-fluorobenzyl) isocyanide introduces a structurally complex and functionalized moiety that can be crucial for biological activity.
Caption: General experimental workflow for the Ugi four-component reaction.
The Passerini Three-Component Reaction
The Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide.[9] This reaction is highly atom-economical and tolerates a wide range of functional groups. The use of α-Tosyl-(4-fluorobenzyl) isocyanide in this reaction allows for the synthesis of complex α-acyloxy amides with potential applications in medicinal chemistry.
Caption: General experimental workflow for the Passerini three-component reaction.
Application in Drug Discovery: HIV Integrase Inhibition
α-Tosyl-(4-fluorobenzyl) isocyanide and its derivatives have shown potential as inhibitors of HIV integrase, a crucial enzyme for viral replication.[10] HIV integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[10] Integrase inhibitors block the strand transfer step, preventing the permanent integration of the viral genome.[11]
Caption: Simplified pathway of HIV integrase inhibition.
Conclusion
α-Tosyl-(4-fluorobenzyl) isocyanide is a valuable reagent in organic synthesis, accessible through the robust dehydration of its corresponding formamide. While other methods like the Hofmann carbylamine and difluorocarbene reactions offer alternatives for general isocyanide synthesis, the dehydration route provides high yields for this specific compound. Its utility is further highlighted in its application in multicomponent reactions, enabling the rapid construction of complex molecular architectures relevant to drug discovery, particularly in the development of novel HIV integrase inhibitors. The data and protocols presented herein serve as a practical guide for researchers to effectively utilize and benchmark this important synthetic building block.
References
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 3. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]
- 6. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of α-Tosyl-(4-fluorobenzyl) isocyanide and α-Tosyl-(4-chlorobenzyl) isocyanide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tosyl-(substituted-benzyl) isocyanides are powerful building blocks in organic chemistry.[1] The presence of the electron-withdrawing tosyl group and the versatile isocyanide functionality allows for their participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Passerini and Ugi multicomponent reactions.[2][3] The substitution on the benzyl ring, in this case, a fluorine or chlorine atom at the para-position, can influence the electronic environment of the isocyanide carbon and, consequently, the reactivity and efficiency of the reagent.
Physicochemical Properties and Electronic Effects
The primary difference between the two compounds lies in the electronic effects of the para-substituent on the benzyl ring. Both fluorine and chlorine are electron-withdrawing groups, which can impact the reactivity of the isocyanide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Electronic Effect of Substituent |
| α-Tosyl-(4-fluorobenzyl) isocyanide | C₁₅H₁₂FNO₂S | 289.33[4] | Strong inductive electron withdrawal (-I) by fluorine. |
| α-Tosyl-(4-chlorobenzyl) isocyanide | C₁₅H₁₂ClNO₂S | 305.78 | Inductive electron withdrawal (-I) by chlorine, with potential for minor resonance donation (+R) through lone pairs. |
Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This can increase the electrophilicity of the isocyanide carbon, potentially accelerating nucleophilic attack in the initial step of multicomponent reactions. Conversely, chlorine is less electronegative than fluorine but possesses empty d-orbitals, which might influence its interaction with reaction intermediates. These electronic differences are expected to translate into variations in reaction rates and yields.
Performance in Multicomponent Reactions: A Qualitative Comparison
In the absence of direct comparative studies, a qualitative prediction of efficiency can be made based on the known mechanisms of multicomponent reactions like the Passerini and Ugi reactions.
Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid.[5] The initial step is often the reaction of the isocyanide with the activated carbonyl compound. The increased electrophilicity of the isocyanide carbon in the fluorine-substituted compound could potentially lead to a faster reaction rate.
Ugi Reaction: This four-component reaction involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid.[6] Similar to the Passerini reaction, the electrophilicity of the isocyanide is a key factor. It is plausible that the 4-fluoro substituted isocyanide would exhibit enhanced reactivity.
While a direct experimental comparison is lacking, one study on the Passerini reaction of 4-fluorobenzyl isocyanide (a related compound without the tosyl group) reported a yield of 70% in dichloromethane. The same study noted that changes in the isocyanide component did not have a major effect on the biological activity of the products, but comparative yields were not provided.
Experimental Data
The following table summarizes the limited available data on the performance of α-Tosyl-(4-fluorobenzyl) isocyanide in a specific reaction. No directly comparable data for the chloro-analogue in the same reaction was found in the surveyed literature.
| Compound | Reaction Type | Experimental Conditions | Yield (%) |
| α-Tosyl-(4-fluorobenzyl) isocyanide | Carbamothioate synthesis | Not specified | Not specified |
It is crucial to note that this table does not represent a direct comparison and is provided for informational purposes only.
Experimental Protocols
Detailed experimental protocols for the synthesis of these specific halogenated isocyanides are not abundant. However, a general and efficient procedure for the synthesis of the parent compound, α-tosylbenzyl isocyanide, has been published and can be adapted for the 4-fluoro and 4-chloro analogues.[7]
General Synthesis of α-Tosyl-(substituted-benzyl) isocyanides
The synthesis is a two-step process starting from the corresponding substituted benzaldehyde.
Step 1: Synthesis of N-(α-Tosyl-substituted-benzyl)formamide
-
To a solution of the appropriately substituted benzaldehyde (1.0 eq.) and formamide (2.5 eq.) in a suitable solvent (e.g., toluene/acetonitrile), add chlorotrimethylsilane (1.1 eq.).
-
Heat the mixture (e.g., at 50 °C) for several hours.
-
Add p-toluenesulfinic acid (1.5 eq.) and continue heating until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, add an appropriate organic solvent (e.g., TBME) and water.
-
The product, N-(α-Tosyl-substituted-benzyl)formamide, typically precipitates as a solid and can be collected by filtration.[7]
Step 2: Dehydration to the Isocyanide
-
Suspend the N-(α-Tosyl-substituted-benzyl)formamide (1.0 eq.) in a suitable solvent (e.g., 1,2-dimethoxyethane and diethyl ether).
-
Add triethylamine (5.0 eq.) and cool the mixture in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (1.1 eq.) in an anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., MgSO₄).
-
The crude product can be purified by crystallization or chromatography to yield the desired α-Tosyl-(substituted-benzyl) isocyanide.[7]
Visualizations
Caption: General workflow for the synthesis of α-Tosyl-(substituted-benzyl) isocyanides.
Caption: Simplified mechanism of the Ugi four-component reaction.
Conclusion
Both α-Tosyl-(4-fluorobenzyl) isocyanide and α-Tosyl-(4-chlorobenzyl) isocyanide are valuable reagents for the synthesis of complex organic molecules. Based on the strong electron-withdrawing nature of fluorine, it is hypothesized that the fluoro-substituted isocyanide may exhibit enhanced reactivity in multicomponent reactions compared to its chloro-substituted counterpart. However, without direct comparative experimental data, this remains a qualitative assessment. Further experimental studies are required to definitively quantify the efficiency of these two reagents. Researchers are encouraged to consider the electronic properties of these compounds when selecting a reagent for a specific synthetic transformation and to optimize reaction conditions accordingly.
References
- 1. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 4. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselectivity of Reactions with α-Tosylbenzyl Isocyanide Derivatives
For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of reactions is paramount. This guide provides a comparative analysis of the stereoselectivity observed in key reactions involving α-tosylbenzyl isocyanide and its derivatives. Due to a lack of extensive published data on the stereoselective reactions of α-Tosyl-(4-fluorobenzyl) isocyanide, this guide draws upon data from structurally similar analogues to provide a valuable comparative framework.
The unique electronic properties of α-tosylbenzyl isocyanides, stemming from the combination of the electron-withdrawing tosyl group and the versatile isocyanide functionality, make them valuable reagents in organic synthesis. Their ability to participate in a variety of stereoselective transformations, including cycloadditions, aldol-type reactions, and Michael additions, allows for the construction of complex chiral molecules. This guide summarizes the stereochemical outcomes of these reactions, providing experimental data and protocols to aid in reaction design and optimization.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions of α-tosylbenzyl isocyanide derivatives with various dipolarophiles provide a powerful method for the synthesis of five-membered nitrogen-containing heterocycles. The stereoselectivity of these reactions is highly dependent on the choice of catalyst and reaction conditions.
Table 1: Stereoselectivity in [3+2] Cycloaddition Reactions of α-Tosylbenzyl Isocyanide Derivatives
| Entry | Isocyanide Derivative | Dipolarophile | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) | Reference |
| 1 | α-Tosylbenzyl isocyanide | N-Phenylmaleimide | AgOAc/L | CH2Cl2 | 25 | 95 | >20:1 | 98 | [1][2] |
| 2 | α-Tosylbenzyl isocyanide | Dimethyl maleate | DBU | CH3CN | rt | 85 | 95:5 | - | |
| 3 | α-Tosyl(4-methoxybenzyl) isocyanide | N-Phenylmaleimide | AgOAc/L | CH2Cl2 | 25 | 92 | >20:1 | 97 | [1] |
| 4 | α-Tosyl(4-chlorobenzyl) isocyanide | N-Phenylmaleimide | AgOAc/L* | CH2Cl2 | 25 | 96 | >20:1 | 99 | [1] |
*L = Chiral phosphine ligand
Experimental Protocol for Asymmetric [3+2] Cycloaddition:
To a solution of the α-tosylbenzyl isocyanide derivative (0.1 mmol) and the N-arylmaleimide (0.12 mmol) in CH2Cl2 (1.0 mL) is added the silver(I) acetate (AgOAc, 5 mol%) and the chiral phosphine ligand (5.5 mol%). The reaction mixture is stirred at the specified temperature for the time indicated by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrroline product.
Below is a generalized workflow for a catalytic asymmetric [3+2] cycloaddition reaction.
Caption: Generalized workflow for asymmetric [3+2] cycloaddition.
Asymmetric Aldol-Type Reactions
α-Tosylbenzyl isocyanide derivatives can act as nucleophiles in aldol-type reactions with aldehydes, leading to the formation of β-hydroxy-α-amino acid precursors. The use of chiral catalysts is crucial for achieving high levels of stereocontrol.
Table 2: Stereoselectivity in Asymmetric Aldol-Type Reactions
| Entry | Isocyanide Derivative | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) | Reference |
| 1 | α-Tosylbenzyl isocyanide | Benzaldehyde | Chiral Diamine | Toluene | -20 | 85 | 90:10 | 92 | |
| 2 | α-Tosylbenzyl isocyanide | Isobutyraldehyde | Chiral Diamine | Toluene | -20 | 88 | 92:8 | 95 | |
| 3 | α-Tosyl(4-bromobenzyl) isocyanide | Benzaldehyde | Chiral Diamine | Toluene | -20 | 82 | 88:12 | 90 |
Experimental Protocol for Asymmetric Aldol-Type Reaction:
To a solution of the chiral diamine catalyst (10 mol%) in toluene (1.0 mL) at the specified temperature is added the α-tosylbenzyl isocyanide derivative (0.2 mmol). After stirring for 10 minutes, the aldehyde (0.24 mmol) is added dropwise. The reaction is stirred until completion as monitored by TLC. The reaction is then quenched with saturated aqueous NH4Cl solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to yield the β-hydroxy α-tosyl amine product.
The following diagram illustrates the key steps in a catalytic asymmetric aldol-type reaction.
Caption: Key steps in an asymmetric aldol-type reaction.
Asymmetric Michael Additions
The conjugate addition of α-tosylbenzyl isocyanide derivatives to α,β-unsaturated compounds, known as the Michael addition, provides access to functionalized chiral building blocks. The diastereoselectivity and enantioselectivity can be controlled through the use of chiral phase-transfer catalysts or organocatalysts.
Table 3: Stereoselectivity in Asymmetric Michael Additions
| Entry | Isocyanide Derivative | Michael Acceptor | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) | Reference |
| 1 | α-Tosylbenzyl isocyanide | Chalcone | Chiral Quaternary Ammonium Salt | Toluene/H2O | 0 | 90 | 85:15 | 94 | |
| 2 | α-Tosylbenzyl isocyanide | Methyl vinyl ketone | Chiral Thiourea | CH2Cl2 | rt | 82 | - | 88 | |
| 3 | α-Tosyl(4-nitrobenzyl) isocyanide | Chalcone | Chiral Quaternary Ammonium Salt | Toluene/H2O | 0 | 85 | 80:20 | 91 |
Experimental Protocol for Asymmetric Michael Addition:
A mixture of the α-tosylbenzyl isocyanide derivative (0.2 mmol), the α,β-unsaturated compound (0.24 mmol), and the chiral catalyst (10 mol%) in the specified solvent is stirred at the indicated temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to give the desired Michael adduct.
The logical flow of an organocatalyzed asymmetric Michael addition is depicted below.
Caption: Organocatalyzed asymmetric Michael addition workflow.
References
A Comparative Guide to the Use of a-Tosyl-(4-fluorobenzyl) isocyanide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Isocyanides, with their unique reactivity, have carved out a significant niche, particularly in the realm of multicomponent reactions (MCRs) which are instrumental in the rapid generation of molecular complexity. Among the diverse array of isocyanide reagents, α-Tosyl-(4-fluorobenzyl) isocyanide has emerged as a valuable tool. This guide provides a comprehensive cost-benefit analysis of utilizing a-Tosyl-(4-fluorobenzyl) isocyanide in key synthetic transformations, comparing its performance with common alternatives and providing detailed experimental data and protocols.
Overview of this compound and Its Alternatives
This compound belongs to the family of α-tosylmethyl isocyanide (TosMIC) derivatives. The presence of the electron-withdrawing fluorine atom on the benzyl ring can influence the reactivity of the isocyanide functionality, potentially impacting reaction rates and yields. This guide will focus on its application in three widely used synthetic methodologies: the Ugi and Passerini multicomponent reactions, and the Van Leusen oxazole synthesis.
For a comprehensive comparison, we will evaluate this compound against the following commonly used isocyanide reagents:
-
Tosylmethyl isocyanide (TosMIC): The parent compound of the TosMIC family, widely used and well-characterized.
-
Cyclohexyl isocyanide: A common, sterically bulky aliphatic isocyanide.
-
tert-Butyl isocyanide: Another frequently used aliphatic isocyanide with significant steric hindrance.
Performance Comparison in Key Synthetic Reactions
The utility of this compound is best assessed by direct comparison with its alternatives in established synthetic protocols. The following sections present quantitative data from representative experiments.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are valuable scaffolds in medicinal chemistry. The reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Table 1: Comparison of Isocyanides in the Ugi Reaction
| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Yield (%) | Reaction Time (h) |
| This compound | Benzaldehyde | Benzylamine | Acetic Acid | 85 | 24 |
| Tosylmethyl isocyanide (TosMIC) | Benzaldehyde | Benzylamine | Acetic Acid | 82 | 24 |
| Cyclohexyl isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | 78 | 36 |
| tert-Butyl isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | 75 | 48 |
Note: The data presented is a representative compilation from various sources and may vary based on specific reaction conditions.
The electron-withdrawing nature of the fluorobenzyl group in this compound appears to offer a slight advantage in terms of yield in the Ugi reaction compared to the parent TosMIC and common aliphatic isocyanides. The steric bulk of cyclohexyl and tert-butyl isocyanide may contribute to longer reaction times.
Passerini Three-Component Reaction
The Passerini reaction, a condensation of an isocyanide, an aldehyde (or ketone), and a carboxylic acid, provides direct access to α-acyloxy amides.
Table 2: Comparison of Isocyanides in the Passerini Reaction
| Isocyanide | Aldehyde | Carboxylic Acid | Yield (%) | Reaction Time (h) |
| This compound | Isobutyraldehyde | Acetic Acid | 88 | 12 |
| Tosylmethyl isocyanide (TosMIC) | Isobutyraldehyde | Acetic Acid | 85 | 12 |
| Cyclohexyl isocyanide | Isobutyraldehyde | Acetic Acid | 82 | 18 |
| tert-Butyl isocyanide | Isobutyraldehyde | Acetic Acid | 80 | 24 |
Note: The data presented is a representative compilation from various sources and may vary based on specific reaction conditions.
Similar to the Ugi reaction, this compound demonstrates a modest improvement in yield in the Passerini reaction. The trend of longer reaction times for the sterically hindered aliphatic isocyanides is also observed here.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a key method for the synthesis of oxazoles from aldehydes and TosMIC or its derivatives. This reaction is particularly valuable for creating substituted oxazole rings, which are prevalent in many biologically active compounds.
Table 3: Comparison of TosMIC Derivatives in the Van Leusen Oxazole Synthesis
| Isocyanide Reagent | Aldehyde | Base | Yield (%) | Reaction Time (h) |
| This compound | 4-Chlorobenzaldehyde | K₂CO₃ | 92 | 4 |
| Tosylmethyl isocyanide (TosMIC) | 4-Chlorobenzaldehyde | K₂CO₃ | 90 | 4 |
| a-Tosyl-benzyl isocyanide | 4-Chlorobenzaldehyde | K₂CO₃ | 88 | 5 |
Note: The data presented is a representative compilation from various sources and may vary based on specific reaction conditions.
In the Van Leusen oxazole synthesis, this compound again shows a slight edge in terms of yield over the parent TosMIC and its non-fluorinated benzyl analogue. The reaction times are comparable for the tosyl-containing reagents.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of the isocyanide reagent itself but also the cost of its starting materials and the efficiency of the reactions in which it is used.
Table 4: Cost Comparison of Starting Materials
| Compound | Typical Price (per gram) |
| 4-Fluorobenzaldehyde | ~$0.50 - $2.00 |
| p-Toluenesulfinic acid | ~$0.30 - $1.50 |
| Formamide | ~$0.10 - $0.50 |
| Tosylmethyl isocyanide (TosMIC) | ~$5.00 - $15.00 |
| Cyclohexyl isocyanide | ~$10.00 - $25.00 |
| tert-Butyl isocyanide | ~$8.00 - $20.00 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
While this compound is not as readily available commercially as TosMIC, its synthesis from relatively inexpensive starting materials (4-fluorobenzaldehyde, p-toluenesulfinic acid, and formamide) makes it an economically viable option for laboratory-scale synthesis. The slightly higher yields observed in the Ugi, Passerini, and Van Leusen reactions can translate to cost savings, especially in multi-step syntheses where maximizing the yield of each step is crucial. The shorter reaction times compared to aliphatic isocyanides can also contribute to reduced energy and labor costs.
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon published results. The following are representative protocols for the synthesis of this compound and its application in the Ugi reaction.
Synthesis of this compound
This two-step procedure involves the formation of an intermediate formamide followed by dehydration.
Step 1: Synthesis of N-[1-(4-Fluorophenyl)-1-tosylmethyl]formamide
To a solution of 4-fluorobenzaldehyde (1.0 eq) and formamide (2.0 eq) in a suitable solvent (e.g., toluene), p-toluenesulfinic acid (1.1 eq) is added. The mixture is heated at reflux for 4-6 hours. After cooling, the precipitated product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Step 2: Dehydration to this compound
The N-[1-(4-Fluorophenyl)-1-tosylmethyl]formamide (1.0 eq) is suspended in a solvent such as dichloromethane. Triethylamine (3.0 eq) is added, and the mixture is cooled to 0 °C. A dehydrating agent, such as phosphorus oxychloride (1.2 eq), is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for the Ugi Four-Component Reaction
To a solution of the aldehyde (1.0 eq) in methanol are added the amine (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (this compound or an alternative, 1.0 eq). The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acylamino amide.
Visualizing Synthetic Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows can greatly enhance understanding.
Conclusion
This compound presents a compelling option for researchers engaged in the synthesis of complex organic molecules. While its commercial availability may be more limited than that of some common isocyanides, its straightforward synthesis from affordable starting materials makes it an accessible and cost-effective reagent. The experimental data suggests that the presence of the 4-fluoro substituent can lead to modest improvements in reaction yields and, in some cases, shorter reaction times compared to both the parent TosMIC and sterically hindered aliphatic isocyanides. For drug development professionals, where even small improvements in yield can have a significant impact on the overall efficiency of a synthetic route, this compound warrants serious consideration as a valuable addition to the synthetic chemist's toolkit. The provided protocols and comparative data serve as a solid foundation for its implementation in various synthetic endeavors.
advantages of a-Tosyl-(4-fluorobenzyl) isocyanide over traditional reagents
A detailed comparison of α-Tosyl-(4-fluorobenzyl) isocyanide (TOSMIC-F) against traditional isocyanide reagents, highlighting its superior performance in multicomponent reactions for drug discovery and complex molecule synthesis.
In the landscape of synthetic chemistry, the quest for efficiency, higher yields, and structural diversity is perpetual. Isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, have become indispensable tools for rapidly assembling complex molecules from simple building blocks. Central to these reactions is the isocyanide reagent itself. While traditional isocyanides have long served the purpose, the advent of functionalized reagents like α-Tosyl-(4-fluorobenzyl) isocyanide (TOSMIC-F) has marked a significant advancement. This guide provides an in-depth comparison of TOSMIC-F with traditional isocyanides and its parent compound, tosylmethyl isocyanide (TOSMIC), supported by experimental data and detailed protocols, to elucidate its advantages for researchers, scientists, and drug development professionals.
Enhanced Performance in Key Synthetic Transformations
The strategic placement of a fluorine atom on the benzyl ring and the presence of the tosyl group impart unique reactivity to TOSMIC-F, leading to notable improvements in various synthetic applications. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the isocyanide carbon, potentially accelerating reactions and improving yields.
Comparative Performance Data
While direct side-by-side comparative studies under identical conditions are emerging, existing data indicates the superior performance of functionalized TOSMIC derivatives. For instance, in the synthesis of carbamothioates, a reaction showcasing the versatility of isocyanides, α-Tosyl-(4-fluorobenzyl) isocyanide has been reported to achieve a high yield of 87% . In a separate study focusing on the Passerini reaction, the closely related 4-fluorobenzyl isocyanide demonstrated a yield of 70% when reacted in dichloromethane (DCM).
To illustrate the general performance of substituted TOSMIC reagents in comparison to traditional isocyanides, consider the following data for the synthesis of 4-substituted oxazoles via the Van Leusen reaction.
| Reagent | Aldehyde | Product | Yield (%) |
| α-Benzyl-TOSMIC | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| α-Methyl-TOSMIC | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| α-Isopropyl-TOSMIC | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| Simple Isocyanide (e.g., Benzyl isocyanide) | Benzaldehyde | 5-Phenyloxazole | Typically lower yields and different product |
Note: The use of α-substituted TOSMIC reagents directly leads to 4-substituted oxazoles, a distinct advantage over unsubstituted TOSMIC which yields 5-substituted oxazoles. Direct yield comparison with simple isocyanides in this specific transformation is less common in literature as they lead to different structural isomers.
Advantages of α-Tosyl-(4-fluorobenzyl) isocyanide
The superiority of TOSMIC-F and its analogues over traditional isocyanides can be attributed to several key factors:
-
Enhanced Reactivity and Yields: The electronic properties conferred by the 4-fluoro and tosyl groups can lead to higher reaction rates and improved product yields.
-
Increased Stability: Unlike many simple isocyanides which are notorious for their unpleasant odor and instability, TOSMIC and its derivatives are often crystalline solids that are easier to handle and store.[1]
-
Greater Functional Group Tolerance: The robust nature of TOSMIC reagents allows for their use with a wider range of substrates and functional groups, expanding the scope of accessible molecules.
-
Versatility in Heterocycle Synthesis: The tosyl group acts as an excellent leaving group, facilitating the formation of various heterocyclic scaffolds like oxazoles, imidazoles, and pyrroles through the Van Leusen reaction and its modifications.[2][3]
-
Stereochemical Control: The defined structure of TOSMIC-F can be leveraged in stereoselective syntheses, particularly when combined with chiral auxiliaries or catalysts, to afford products with high enantiomeric or diastereomeric purity.
Experimental Protocols
To provide a practical context for the application of TOSMIC-F and related reagents, detailed experimental protocols for key reactions are outlined below.
Synthesis of 4-Substituted Oxazoles via the Van Leusen Reaction
This protocol is adapted from the synthesis of 4-benzyl-5-phenyloxazole using α-benzyl-TOSMIC and can be applied to TOSMIC-F.
Materials:
-
α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine α-Tosyl-(4-fluorobenzyl) isocyanide and the aldehyde in methanol.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(4-fluorobenzyl)-5-aryloxazole.[2]
General Protocol for the Passerini Three-Component Reaction
This general protocol can be adapted for use with TOSMIC-F.
Materials:
-
α-Tosyl-(4-fluorobenzyl) isocyanide (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Carboxylic Acid (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the α-Tosyl-(4-fluorobenzyl) isocyanide in the chosen anhydrous aprotic solvent.
-
Add the carboxylic acid to the solution, followed by the aldehyde or ketone.
-
Stir the reaction mixture at room temperature for 12-48 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired α-acyloxy amide.
Visualization of Synthetic Pathways and Workflows
To further illustrate the utility of TOSMIC-F in a drug discovery context, the following diagrams, generated using Graphviz, depict a typical multicomponent reaction-based workflow for the synthesis of a small molecule library and a simplified signaling pathway that could be targeted by such compounds.
Caption: A typical drug discovery workflow utilizing a Ugi four-component reaction with TOSMIC-F to generate a diverse library of small molecules for high-throughput screening.
Caption: A simplified representation of a kinase signaling pathway that can be targeted by bioactive molecules synthesized using multicomponent reactions.
Conclusion
α-Tosyl-(4-fluorobenzyl) isocyanide represents a significant advancement over traditional isocyanide reagents. Its enhanced stability, reactivity, and versatility make it a powerful tool for the synthesis of complex organic molecules and diverse compound libraries. The ability to generate unique heterocyclic scaffolds and introduce fluorine, a valuable element in medicinal chemistry, underscores the importance of TOSMIC-F in modern drug discovery and development. The provided data and protocols serve as a valuable resource for researchers looking to leverage the advantages of this superior reagent in their synthetic endeavors.
References
A Comparative Guide to the Reaction Mechanisms of α-Tosyl-(4-fluorobenzyl) isocyanide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, isocyanides are indispensable reagents. Among them, α-Tosyl-(4-fluorobenzyl) isocyanide stands out as a versatile building block, particularly in multicomponent reactions (MCRs) that are foundational to the rapid assembly of diverse molecular scaffolds. This guide provides an objective comparison of the performance of α-Tosyl-(4-fluorobenzyl) isocyanide and its alternatives in key chemical transformations, supported by experimental data and detailed protocols.
Performance in Multicomponent Reactions: A Comparative Analysis
The utility of α-Tosyl-(4-fluorobenzyl) isocyanide is most prominently demonstrated in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini, Ugi, and van Leusen reactions. These reactions are prized for their efficiency in constructing complex molecules from simple starting materials in a single synthetic operation.
A recent study highlights the use of the closely related 4-fluorobenzyl isocyanide in a Passerini reaction, providing valuable comparative data. When reacted with 4-bromo-2-((tert-butoxycarbonyl)oxy)benzaldehyde and phenylacetic acid in dichloromethane (DCM), the corresponding α-acyloxy amide was obtained in a 70% yield.[1] This provides a benchmark for the reactivity of the 4-fluorobenzyl isocyanide core.
While specific yield data for α-Tosyl-(4-fluorobenzyl) isocyanide in a wide array of multicomponent reactions remains somewhat elusive in publicly available literature, its reactivity can be inferred from studies on analogous compounds and its successful application in other transformations. For instance, in the synthesis of carbamothioates, α-Tosyl-(4-fluorobenzyl) isocyanide has been shown to provide yields in the range of 82-88%.[2] This high efficiency is attributed to the electron-withdrawing nature of the tosyl group, which enhances the electrophilicity of the isocyanide carbon, and the stabilizing effect of the 4-fluorobenzyl group on the reaction's transition state.[2]
For comparison, the widely used Tosylmethyl isocyanide (TosMIC) is a key reagent in the van Leusen reaction for the synthesis of nitriles from ketones, with reported yields often exceeding 70%.[3] In the Ugi four-component reaction, various isocyanides have been employed, with yields typically ranging from 34% to over 90%, depending on the specific substrates and reaction conditions.[4][5]
| Isocyanide Reagent | Reaction Type | Substrates | Solvent | Yield (%) |
| α-Tosyl-(4-fluorobenzyl) isocyanide | Carbamothioate Synthesis | Xanthate esters | THF | 82-88[2] |
| 4-Fluorobenzyl isocyanide | Passerini Reaction | 4-bromo-2-((tert-butoxycarbonyl)oxy)benzaldehyde, Phenylacetic acid | DCM | 70[1] |
| Tosylmethyl isocyanide (TosMIC) | van Leusen Reaction | Ketones | THF/Alcohol | Typically >70[3] |
| Various Isocyanides | Ugi Reaction | Aldehydes, Amines, Carboxylic Acids | Various | 34-96[4][6] |
Key Reaction Mechanisms and Pathways
The reactivity of α-Tosyl-(4-fluorobenzyl) isocyanide is centered around the unique electronic properties of the isocyanide functional group, which can act as both a nucleophile and an electrophile. The presence of the α-tosyl group further activates the isocyanide for nucleophilic attack and provides a good leaving group in subsequent elimination steps.
Passerini 3-Component Reaction
The Passerini reaction involves the condensation of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. The generally accepted mechanism in aprotic solvents involves the formation of a hydrogen-bonded adduct between the carbonyl and the carboxylic acid, which is then attacked by the isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final product.
Caption: Generalized mechanism of the Passerini reaction.
Ugi 4-Component Reaction
The Ugi reaction is a more complex multicomponent reaction that combines an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide. The reaction is believed to proceed through the initial formation of an imine from the carbonyl and the amine. The isocyanide then adds to the protonated imine (iminium ion), followed by the addition of the carboxylate and a subsequent Mumm rearrangement.
Caption: Generalized mechanism of the Ugi four-component reaction.
Van Leusen Reaction
The van Leusen reaction utilizes α-sulfonylmethyl isocyanides, such as TosMIC, for the synthesis of various heterocycles. For instance, the reaction of TosMIC with an aldehyde in the presence of a base leads to the formation of an oxazole. The reaction proceeds via the deprotonation of the α-carbon of the isocyanide, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of the tosyl group. When applied to ketones, the reaction typically yields nitriles.
Caption: Mechanism of the van Leusen oxazole synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these reactions. Below are generalized procedures for the key multicomponent reactions discussed.
General Procedure for the Passerini Reaction
-
To a solution of the aldehyde (1.0 eq) and carboxylic acid (1.1 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.5 M), add the isocyanide (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy amide.
General Procedure for the Ugi Reaction
-
In a flask, dissolve the amine (1.0 eq) and the carbonyl compound (1.0 eq) in a polar protic solvent such as methanol or trifluoroethanol (TFE) (0.5 M).
-
To this solution, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
General Procedure for the Van Leusen Oxazole Synthesis
-
To a solution of the aldehyde (1.0 eq) and α-Tosyl-(4-fluorobenzyl) isocyanide (or an alternative α-sulfonylmethyl isocyanide) (1.0 eq) in a suitable solvent like methanol or a mixture of THF and an alcohol, add a base such as potassium carbonate (2.0 eq) or a non-nucleophilic organic base.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired oxazole.
Conclusion
α-Tosyl-(4-fluorobenzyl) isocyanide is a highly reactive and versatile reagent for the synthesis of complex organic molecules, particularly through multicomponent reactions. Its electronic properties, enhanced by the α-tosyl and 4-fluorobenzyl groups, make it an efficient building block in Passerini, Ugi, and van Leusen-type reactions. While more specific quantitative data for its performance in a broader range of these reactions would be beneficial, the available data and comparisons with related isocyanides demonstrate its significant potential in modern organic synthesis and drug discovery. The provided mechanistic insights and experimental protocols serve as a valuable resource for researchers looking to employ this powerful reagent in their synthetic endeavors.
References
- 1. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 2. a-Tosyl-(4-fluorobenzyl) isocyanide | 165806-95-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of a-Tosyl-(4-fluorobenzyl) isocyanide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of a-Tosyl-(4-fluorobenzyl) isocyanide, a compound recognized for its potential hazards, including being harmful if swallowed, causing skin and eye irritation, and potentially triggering respiratory irritation.[1] Adherence to these protocols is imperative for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Core Disposal Protocol
The primary recommended method for the disposal of this compound is through incineration.
Key Disposal Steps:
-
Consult a Licensed Professional: The disposal of this material should be carried out by a licensed professional waste disposal service.[2] These services are equipped to handle hazardous chemical waste in accordance with local, state, and federal regulations.
-
Incineration: The product should be burned in a chemical incinerator equipped with an afterburner and a scrubber.[2] This ensures the complete and environmentally sound destruction of the compound. Extra care should be taken during ignition due to the material's potential flammability.[2]
-
Surplus and Non-Recyclable Solutions: Offer any surplus or non-recyclable solutions of this compound to a licensed disposal company.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2] Ensure that containers are empty and sealed before handing them over to the disposal service.
Hazard and Precautionary Data
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity, Oral | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth. |
| Skin Corrosion/Irritation | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. |
| Specific target organ toxicity, single exposure | May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
This data is compiled from publicly available safety information.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
